VER-155008
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGCBQORXDVTE-UMCMBGNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649014 | |
| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134156-31-2 | |
| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VER-155008: A Technical Guide to its Mechanism of Action on Hsp70
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of VER-155008, a potent adenosine-derived small molecule inhibitor of the Heat Shock Protein 70 (Hsp70) family. It elucidates its mechanism of action, impact on cellular pathways, and methodologies for its study.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Hsp70 family of molecular chaperones.[1][2] Its primary mode of action is binding to the Nucleotide-Binding Domain (NBD) of Hsp70, Hsc70 (the constitutively expressed cognate), and Grp78 (also known as BiP), an endoplasmic reticulum Hsp70 homolog.[1][3] By occupying the ATP-binding pocket, this compound prevents the crucial conformational changes that are normally induced by ATP binding and hydrolysis. This disruption blocks the allosteric communication between the NBD and the Substrate-Binding Domain (SBD), effectively stalling the chaperone cycle.[1][4]
The crystal structure of this compound in complex with Hsc70 confirms its interaction within the ATPase pocket, where its adenosine moiety mimics the binding of ATP.[5][6][7] This competitive inhibition prevents the release of substrate proteins, leading to a cascade of downstream cellular effects, including the degradation of Hsp90 client proteins and the induction of apoptosis.[5][8]
Figure 1: Mechanism of this compound Action on the Hsp70 Cycle.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Target Protein | Assay Type | Value | Reference(s) |
| Hsp70 | ATPase Inhibition | IC50: 0.5 µM | [3][9][10][11] |
| Hsc70 | ATPase Inhibition | IC50: 2.6 µM | [3][10] |
| Grp78 (BiP) | ATPase Inhibition | IC50: 2.6 µM | [3][10] |
| Hsp70 | Binding Affinity | Kd: 0.3 µM | [1][10] |
| Hsp90β | ATPase Inhibition | IC50: >200 µM | [9] |
Table 2: Cellular Proliferation Inhibition (GI50)
| Cell Line | Cancer Type | GI50 Value (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | 5.3 | [8][10] |
| BT474 | Breast Carcinoma | 10.4 | [10] |
| HT29 | Colon Carcinoma | 12.8 | [10] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [8][10] |
| PC12 | Pheochromocytoma | IC50 (72h): 50.5 µM | [6] |
Downstream Cellular Consequences
Inhibition of Hsp70 by this compound triggers multiple downstream signaling events, culminating in anti-tumor effects.
-
Induction of Apoptosis: this compound induces programmed cell death in a variety of cancer cell lines. This can occur through both caspase-3/7 dependent pathways in cell lines like BT474 and caspase-independent mechanisms in others, such as HCT116.[8][12]
-
Hsp90 Client Protein Degradation: Hsp70 is a crucial co-chaperone for the Hsp90 machinery. By inhibiting Hsp70, this compound disrupts the stability of Hsp90 client proteins, many of which are oncoproteins like HER2, Raf-1, and CDK4, targeting them for proteasomal degradation.[5][8]
-
Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest, predominantly at the G1 phase, in cancer cells such as prostate (LNCaP) and pleural mesothelioma lines.[13][14][15]
-
Inhibition of Signaling Pathways: The compound has been shown to suppress critical cancer progression pathways, including the PI3K/AKT/mTOR and MEK/ERK signaling cascades, by reducing the phosphorylation levels of key kinases like AKT.[6][15]
-
Inhibition of Autophagy: this compound has been observed to inhibit autophagy, a cellular process that cancer cells can exploit for survival.[3]
Figure 2: Downstream Cellular Effects of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Hsp70 inhibition.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70 and its inhibition by this compound.
-
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected, often using a malachite green-based colorimetric reagent.[16]
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4). Reconstitute purified Hsp70 protein, co-chaperones (like DnaJA2), and ATP to desired stock concentrations.
-
Compound Incubation: In a 96-well plate, add Hsp70 and any co-chaperones. Add serial dilutions of this compound (or DMSO vehicle control). Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Reaction: Add ATP to a final concentration (e.g., 1 mM) to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and add the malachite green reagent. After color development, measure the absorbance at ~620-650 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Binding Assay
This method quantifies the binding affinity of this compound to Hsp70 by competing with a fluorescently labeled ATP tracer.[3]
-
Principle: A small, fluorescently-labeled ATP probe (e.g., FAM-ATP) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger Hsp70 protein, its rotation slows, increasing the polarization. An inhibitor that displaces the probe will cause a decrease in polarization.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer. Dilute purified Hsp70 protein (e.g., 0.3 µM Hsc70) and the fluorescent ATP probe (e.g., 20 nM N6-(6-amino)hexyl-ATP-5-FAM) to their final concentrations in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells of a black 96-well or 384-well plate.
-
Reaction Mixture: Add the Hsp70 and fluorescent probe mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 30 minutes to 2 hours) to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader (e.g., Ex: 485 nm, Em: 535 nm).
-
Data Analysis: Plot the change in polarization against the concentration of this compound to calculate binding affinity (Kd) or IC50.
-
Luciferase Refolding Assay
This assay assesses the functional chaperone activity of the Hsp70 system.[1][5]
-
Principle: Chemically denatured firefly luciferase is unable to produce light. The Hsp70 chaperone machinery can refold the denatured luciferase into its active, luminescent form. An inhibitor of Hsp70 will prevent this refolding, resulting in a reduced luminescence signal.[16]
-
Protocol Outline:
-
Denature Luciferase: Denature purified firefly luciferase using a chemical denaturant (e.g., guanidine HCl) and then dilute it rapidly into the refolding buffer to initiate the refolding process.
-
Refolding Reaction: Prepare a refolding mixture containing the Hsp70 system components (e.g., Hsp70, Hsp40/Hdj1, and an ATP regeneration system) in an appropriate buffer.
-
Inhibitor Treatment: Add this compound or DMSO control to the refolding mixture.
-
Initiate Refolding: Add the denatured luciferase to the refolding mixture and incubate at a suitable temperature (e.g., 30°C).
-
Measure Activity: At various time points, take aliquots of the reaction and add them to a luminometer cuvette containing luciferase assay reagent (luciferin and ATP). Measure the light output.
-
Data Analysis: Compare the rate and extent of luciferase reactivation in the presence of this compound to the control.
-
Figure 3: General Experimental Workflow for In Vitro Hsp70 Assays.
Conclusion
This compound is a well-characterized, potent inhibitor of the Hsp70 chaperone family. By competitively binding to the ATPase domain, it effectively shuts down the chaperone cycle, leading to the degradation of oncoproteins, cell cycle arrest, and the induction of apoptosis in cancer cells. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers investigating Hsp70 biology and developing novel therapeutics targeting this critical cellular machinery.
References
- 1. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 12. researchgate.net [researchgate.net]
- 13. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 15. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
VER-155008: A Technical Guide to its Function as an Hsp70 Inhibitor
Abstract
VER-155008 is a novel, adenosine-derived small molecule that functions as a potent inhibitor of the 70 kilodalton heat shock protein (Hsp70) family of molecular chaperones.[1] By competitively binding to the ATP-binding pocket of Hsp70, this compound disrupts the chaperone's function, leading to a cascade of downstream effects that culminate in anti-proliferative and pro-apoptotic activity in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and cellular effects of this compound, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Hsp70 family members, including Hsp70, Hsc70, and Grp78 (also known as BiP).[4][5] It functions as an ATP-competitive inhibitor, binding to the nucleotide-binding domain of Hsp70 and preventing the hydrolysis of ATP.[3][6] This is a critical step in the Hsp70 chaperone cycle, which is essential for the proper folding, stabilization, and degradation of a multitude of client proteins. The inhibition of Hsp70's ATPase activity disrupts its ability to interact with and refold client proteins, leading to their degradation.[3]
Quantitative Data
The efficacy of this compound has been quantified across various assays and cell lines. The following tables summarize the key inhibitory concentrations and growth inhibition data.
Table 1: Inhibitory Activity of this compound against Hsp70 Family Members
| Target | IC50 | Binding Affinity (Kd) |
| Hsp70 | 0.5 µM[1][4] | 0.3 µM[4] |
| Hsc70 | 2.6 µM[4][5] | |
| Grp78 | 2.6 µM[4][5] | |
| Hsp90β | >200 µM[1] |
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| HCT116 | Colon Carcinoma | 5.3 µM[4] |
| HT29 | Colon Carcinoma | 12.8 µM[4] |
| BT474 | Breast Carcinoma | 10.4 µM[4] |
| MDA-MB-468 | Breast Carcinoma | 14.4 µM[4] |
Cellular Effects and Signaling Pathways
The inhibition of Hsp70 by this compound triggers a range of cellular responses, primarily impacting cell proliferation, survival, and apoptosis. A key consequence of Hsp70 inhibition is the disruption of major signaling pathways that are often dysregulated in cancer.
Inhibition of PI3K/AKT/mTOR and MEK/ERK Pathways
In pheochromocytoma cells, this compound has been shown to suppress tumor growth by inhibiting the phosphorylation of key components of the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[2] These pathways are crucial for cell proliferation, survival, and migration. By downregulating the activity of these pathways, this compound can induce cell cycle arrest and apoptosis.[2] Similarly, in pleural mesothelioma cells, this compound was found to reduce the expression of phosphorylated AKT.[7]
Caption: Mechanism of this compound action on key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to induce apoptosis in various cancer cell lines.[4] In prostate cancer cells, it was shown to induce apoptosis and cause G1 cell cycle arrest in LNCaP cells.[8] The induction of apoptosis is a key mechanism through which Hsp70 inhibitors exert their anti-cancer effects, as Hsp70 is known to have anti-apoptotic functions.
Effects on Androgen Receptor Expression
In prostate cancer cells, treatment with this compound led to a decrease in the expression of the androgen receptor (AR), including both the full-length AR and the AR-V7 splice variant.[4][8] This suggests a potential therapeutic application in prostate cancers that are dependent on AR signaling.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the function of this compound.
Hsp70 ATPase Activity Assay
-
Objective: To determine the inhibitory effect of this compound on the ATPase activity of Hsp70.
-
Methodology: A common method involves a malachite green-based colorimetric assay to measure the amount of inorganic phosphate released from ATP hydrolysis. Recombinant Hsp70 is incubated with ATP and varying concentrations of this compound. The reaction is stopped, and the malachite green reagent is added to detect the free phosphate. The absorbance is read on a plate reader, and the IC50 value is calculated.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
CCK-8 Assay: As used in the study on pheochromocytoma cells, the Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay.[2] Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified time. The CCK-8 solution is then added, and after incubation, the absorbance is measured to determine the number of viable cells.
-
Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. Cells are treated with this compound, fixed, and then stained with SRB. The bound dye is solubilized, and the absorbance is read.
-
Western Blot Analysis
-
Objective: To analyze the effect of this compound on the expression and phosphorylation status of specific proteins in signaling pathways.
-
Methodology: Cells are treated with this compound for a designated period. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK, Hsp70, etc.), followed by incubation with secondary antibodies. The protein bands are visualized using an appropriate detection system.
Caption: A generalized workflow for Western blot analysis.
In Vivo Studies
In a mouse xenograft model using the pheochromocytoma cell line PC12, treatment with this compound resulted in a significant reduction in tumor size compared to the control group.[2] Specifically, after two weeks of treatment, the tumor volume in the control group was 2584.7 ± 525.6 mm³, while in the this compound treated group, it was 1253.9 ± 157.8 mm³.[2] However, another study noted that in HCT116 tumor-bearing mice, this compound demonstrated rapid metabolism and clearance, with tumor levels falling below the predicted pharmacologically active level.[5][9]
Therapeutic Potential and Future Directions
This compound holds promise as a potential therapeutic agent for various cancers, particularly those that are reliant on Hsp70 for survival and proliferation. Its ability to inhibit key oncogenic signaling pathways and induce apoptosis makes it an attractive candidate for further development. Furthermore, studies have explored its potential in sensitizing cancer cells to other treatments, such as chemotherapy and radiation.[10][11] The combination of this compound with other anti-cancer agents, such as Hsp90 inhibitors, has shown synergistic effects in some cancer cell lines.[9] Additionally, research has indicated a potential role for this compound in neurodegenerative diseases like Alzheimer's, where it has been shown to reduce memory deficits and axonal degeneration in a mouse model.[6] Future research will likely focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy in a broader range of cancer types and in combination therapies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 7. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
VER-155008: A Technical Whitepaper on a Novel Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-155008 is a novel, adenosine-derived small molecule inhibitor that competitively targets the ATP-binding pocket of Heat shock protein 70 (Hsp70) and its cognates.[1][2] Initially developed as a potential anti-cancer agent, its mechanism of action and subsequent effects on various cellular pathways have garnered significant interest for its therapeutic potential in oncology and neurodegenerative diseases.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction and Discovery
This compound was identified through structure-based drug design as a potent adenosine-derived inhibitor of the 70 kDa heat shock protein (Hsp70) family.[2] These molecular chaperones are crucial for maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and facilitating protein degradation.[3] In numerous cancer types, Hsp70 is overexpressed and plays a critical role in tumor cell survival, proliferation, and resistance to apoptosis.[4] Similarly, emerging evidence has implicated Hsp70 and its cognate Hsc70 in the pathological progression of neurodegenerative disorders like Alzheimer's disease.[1] this compound was developed to selectively inhibit the ATPase activity of Hsp70, thereby disrupting its chaperone function and inducing downstream therapeutic effects.[5]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 4-((((2R,5R)-5-(6-amino-8-((3,4-dichlorobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)methyl)benzonitrile | [2] |
| Alternative Names | 5′-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine | [2] |
| CAS Number | 1134156-31-2 | [2] |
| Molecular Formula | C₂₅H₂₃Cl₂N₇O₄ | [2] |
| Molecular Weight | 556.4 g/mol | [2] |
| Solubility | DMSO: >10 mg/mL |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Hsp70 family of proteins.[5][6] It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding and hydrolysis of ATP.[5][6] This inhibition disrupts the allosteric regulation between the NBD and the substrate-binding domain (SBD), leading to the destabilization and subsequent degradation of Hsp70 client proteins.[6] The crystal structure of the human Hsp70 NBD in complex with this compound has been resolved, providing detailed insights into its binding mode.[6]
Figure 1: Mechanism of Hsp70 Inhibition by this compound.
Preclinical Development and Efficacy
In Vitro Activity
This compound has demonstrated potent inhibitory activity against several members of the Hsp70 family and has shown anti-proliferative effects in a variety of human cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| Hsp70 | IC₅₀ | 0.5 µM | [7] |
| Hsc70 | IC₅₀ | 2.6 µM | [7] |
| Grp78 (BiP) | IC₅₀ | 2.6 µM | [7] |
| Hsp70 | Kd | 0.3 µM | [7] |
| Hsc70 | Ki | 10 µM | [8] |
| Grp78 (BiP) | KD | 80 nM | [8] |
| Hsp90β | IC₅₀ | >200 µM | [7] |
Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | 5.3 | [7] |
| HT29 | Colon Carcinoma | 12.8 | [7] |
| BT474 | Breast Carcinoma | 10.4 | [7] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [7] |
| PC12 | Pheochromocytoma | 64.3 (24h), 61.8 (48h), 50.5 (72h) | [9] |
In Vivo Studies
-
Oncology: In mice bearing HCT116 tumors, intravenously administered this compound (25 or 40 mg/kg) was found to have rapid metabolism and clearance, with tumor levels below the predicted pharmacologically active level.[10] However, in a pheochromocytoma xenograft model using PC12 cells, this compound treatment resulted in a significant reduction in tumor size.[9]
-
Neurodegenerative Disease: In a 5XFAD mouse model of Alzheimer's disease, intraperitoneal administration of this compound was shown to penetrate the brain.[1] This treatment led to improved object recognition, location, and episodic-like memory.[1] Furthermore, this compound reduced amyloid plaques and paired helical filament tau accumulation, and reversed axonal degeneration.[1]
Signaling Pathways and Cellular Effects
This compound has been shown to modulate several key signaling pathways and induce various cellular responses, including apoptosis, cell cycle arrest, and autophagy.
Figure 2: Key Signaling Pathways Modulated by this compound.
-
PI3K/AKT/mTOR and MEK/ERK Pathways: In pheochromocytoma cells, this compound was found to exert its anti-tumor effects by down-regulating the phosphorylation of proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[9] Inhibition of the PI3K/AKT/mTOR pathway by this compound has also been observed in pleural mesothelioma cells, leading to G1 cell cycle arrest.[11][12]
-
Apoptosis and Cell Cycle Arrest: this compound induces apoptosis in various cancer cell lines, including colon, breast, and prostate cancer.[4][7] It can also cause cell cycle arrest, primarily in the G1 phase.[12]
-
Hsp90 Client Protein Degradation: Inhibition of Hsp70 by this compound leads to the degradation of Hsp90 client proteins, such as Raf-1 and Her-2, which are critical for cancer cell proliferation and survival.[2][8]
-
Androgen Receptor (AR) Degradation: In prostate cancer cells, this compound treatment leads to a decrease in the expression of the androgen receptor.[4]
-
Autophagy: In pleural mesothelioma cells, this compound has been shown to enhance macroautophagy.[12]
Experimental Protocols
Hsp70 ATPase Activity Assay (Fluorescence Polarization)
This protocol is based on the description of a fluorescence polarization (FP) assay for Hsp70.[13]
Objective: To determine the IC₅₀ of this compound for Hsp70 ATPase activity.
Materials:
-
96-well black polystyrene high-bind plates
-
Fusion plate reader
-
Recombinant GST-HSP70 (e.g., residues 3-382)
-
N⁶-(6-amino)hexyl-ATP-5-FAM (fluorescently labeled ATP)
-
Assay buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl₂
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
Procedure:
-
Prepare a serial dilution of this compound in DMSO to create a 10-point concentration range.
-
In a 96-well plate, add the assay buffer to a final volume of 100 µL per well.
-
Add the diluted this compound or DMSO (for control wells) to the respective wells, ensuring the final DMSO concentration is 5%.
-
Add GST-HSP70 to a final concentration of 400 nM.
-
Add N⁶-(6-amino)hexyl-ATP-5-FAM to a final concentration of 20 nM.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization using a Fusion plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 3: Experimental Workflow for Hsp70 Fluorescence Polarization Assay.
Cell Proliferation Assay (e.g., CCK8 or MTT)
Objective: To determine the GI₅₀ of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC12)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
CCK8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO) control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Add the CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ value by plotting cell viability against the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (both phosphorylated and total forms).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a well-characterized inhibitor of the Hsp70 family with demonstrated efficacy in preclinical models of cancer and neurodegenerative disease. Its ability to competitively inhibit the ATPase activity of Hsp70 leads to the disruption of key cellular processes that are often dysregulated in these conditions. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of next-generation Hsp70 inhibitors. Further studies are warranted to optimize its pharmacokinetic properties and to fully elucidate its complex mechanism of action in various disease contexts.
References
- 1. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 2. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 3. This compound, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 12. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
VER-155008: An In-Depth Technical Guide to a Potent Hsp70 Family Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-155008 is a potent, adenosine-derived small molecule inhibitor that targets the ATPase domain of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. By competitively binding to the ATP pocket, this compound disrupts the chaperone's function, leading to the destabilization and degradation of a wide array of client proteins involved in oncogenesis and cell survival. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it affects.
Introduction
The Hsp70 family of proteins, including the constitutive Hsc70 and the stress-inducible Hsp72, are crucial components of the cellular machinery responsible for maintaining protein homeostasis. In cancer cells, Hsp70 is often overexpressed and plays a critical role in promoting cell survival, proliferation, and resistance to therapy by stabilizing oncoproteins and inhibiting apoptotic pathways. This compound has emerged as a valuable tool for studying the roles of Hsp70 in cancer biology and as a potential therapeutic agent.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Hsp70 family members.[1] Its adenosine-derived structure allows it to bind to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP.[2] This inhibition of ATPase activity locks Hsp70 in a conformation with low affinity for its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] The degradation of these client proteins disrupts multiple oncogenic signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[4]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against Hsp70 isoforms and its effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Hsp70 Family Members
| Hsp70 Isoform | IC50 (μM) | Assay Type | Reference |
| Hsp70 (Hsp72) | 0.5 | Cell-free | [5][6] |
| Hsc70 (Hsp73) | 2.6 | Cell-free | [5][6] |
| Grp78 (BiP) | 2.6 | Cell-free | [5][6] |
| Hsp90 | >200 | Cell-free | [5] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| HCT116 | Colon Carcinoma | 5.3 | [6] |
| HT29 | Colon Carcinoma | 12.8 | [5] |
| BT474 | Breast Carcinoma | 10.4 | [6] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [6] |
| A549 | Non-Small Cell Lung Cancer | Not specified | [7] |
| H1975 | Non-Small Cell Lung Cancer | Not specified | [6] |
| PC12 | Pheochromocytoma | IC50 at 72h: 50.5 | [4] |
| LNCaP | Prostate Cancer | Not specified | |
| PC-3 | Prostate Cancer | Not specified | |
| MM.1S | Multiple Myeloma | Not specified | [8] |
| RPMI 8226 | Multiple Myeloma | Not specified | [8] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| HCT116 (nude mice) | 40 mg/kg, i.v. | Rapid clearance, tumor levels below predicted active level | [6] |
| PC12 (nude mice) | Not specified | Significant reduction in tumor size | [4] |
| 5XFAD (Alzheimer's model) | 10 μmol/kg/day, i.p. | Reduced amyloid plaques and axonal swelling | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3, Hsp70 client proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action on Hsp70 and its client proteins.
Caption: Inhibition of PI3K/AKT/mTOR and MEK/ERK pathways by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of the Hsp70 family, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its ability to disrupt key oncogenic signaling pathways makes it an invaluable tool for cancer research and a promising candidate for further drug development, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a foundational resource for researchers and scientists working with this important compound.
References
- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
VER-155008: An In-Depth Technical Guide to In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-155008 is a potent, novel, adenosine-derived small molecule inhibitor targeting the 70 kDa heat shock protein (Hsp70) family. This family of molecular chaperones, including Hsp70, Hsc70, and Grp78, is crucial for maintaining cellular proteostasis and is frequently overexpressed in various cancer types, contributing to tumor cell survival, proliferation, and drug resistance. This compound acts as an ATP-competitive inhibitor, binding to the N-terminal ATPase domain of Hsp70.[1][2] This action disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in malignant cells.[3][4] This document provides a comprehensive overview of the in vitro biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and effects.
Mechanism of Action
This compound selectively targets the ATPase domain of Hsp70 family members.[4] Its mode of action is competitive with ATP, binding directly to the nucleotide-binding pocket.[2][5] The Hsp70 chaperone cycle is dependent on ATP binding and hydrolysis. ATP binding to the N-terminal nucleotide-binding domain (NBD) promotes an open conformation with low affinity for substrate proteins. Subsequent ATP hydrolysis, facilitated by co-chaperones, locks the C-terminal substrate-binding domain (SBD) onto the client protein. By occupying the ATP-binding site, this compound prevents this conformational cycle, inhibiting Hsp70's ability to refold and stabilize its client proteins, many of which are critical oncoproteins.[2][6] This leads to the ubiquitin-proteasome-mediated degradation of these client proteins and ultimately triggers programmed cell death.[4]
Quantitative Summary of In Vitro Activity
The potency and selectivity of this compound have been characterized through various in vitro assays.
Table 1: Inhibitory Potency of this compound against Hsp70 Family Members
This table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) of this compound against key Hsp70 isoforms. The data demonstrates potent inhibition of Hsp70 with selectivity over the major chaperone Hsp90.
| Target Protein | Assay Type | IC₅₀ (μM) | Kd (μM) | Selectivity vs. Hsp90β |
| Hsp70 | ATPase Inhibition | 0.5[3][7] | 0.3[3] | >400-fold |
| Hsc70 | ATPase Inhibition | 2.6[3][7] | - | |
| Grp78 (Bip) | ATPase Inhibition | 2.6[3][7] | - | |
| Hsp90β | ATPase Inhibition | >200 | - |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI₅₀) concentrations of this compound in various human cancer cell lines after continuous exposure.
| Cell Line | Cancer Type | GI₅₀ (μM) |
| HCT116 | Colon Carcinoma | 5.3[3][4] |
| BT474 | Breast Carcinoma | 10.4[3][4] |
| HT29 | Colon Carcinoma | 12.8[3][4] |
| MDA-MB-468 | Breast Carcinoma | 14.4[3][4] |
| RPMI 8226 | Multiple Myeloma | 3.04[8] |
| MM.1S | Multiple Myeloma | 6.48[8] |
| OPM2 | Multiple Myeloma | 1.74[8] |
Key Cellular Effects
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis in tumor cells.[3] The mechanism can be cell-type dependent; for instance, it induces caspase-3/7 dependent apoptosis in BT474 breast cancer cells, while promoting non-caspase dependent cell death in HCT116 colon cancer cells.[4] In androgen receptor-positive LNCaP prostate cancer cells, this compound treatment leads to a more pronounced apoptotic effect and induces G1 cell cycle arrest.[9] Similarly, G1 arrest is observed in pleural mesothelioma cells following treatment.[1]
Degradation of Hsp90 Client Proteins
By inhibiting Hsp70, this compound disrupts the chaperone machinery required for the stability of numerous Hsp90 client proteins. Treatment of HCT116 and BT474 cells with this compound leads to the degradation of these client proteins, which include critical signaling kinases and transcription factors involved in oncogenesis.[3][4]
Inhibition of Autophagy
While this compound can inhibit autophagy, its activity in this regard is notably less pronounced compared to other classes of Hsp70 inhibitors.[6] This suggests that the primary driver of its cytotoxic effects is likely the disruption of chaperone-mediated protein folding and induction of apoptosis rather than a potent autophagy blockade.[6]
Affected Signaling Pathways
This compound has been shown to suppress critical pro-survival signaling pathways in cancer cells, primarily by destabilizing key protein kinases that are Hsp70/Hsp90 clients.
In pheochromocytoma cells, this compound treatment leads to the downregulation of phosphorylation in both the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[10] This dual inhibition significantly contributes to its anti-tumor effects by simultaneously blocking multiple avenues of cell proliferation and survival signaling.[10]
Experimental Protocols
Hsp70 ATPase Activity Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of this compound to inhibit the ATPase activity of Hsp70 by competing with a fluorescently labeled ATP tracer.
-
Principle: A fluorescent ATP probe (e.g., N6-(6-amino)hexyl-ATP-5-FAM) binds to the Hsp70 ATPase domain, resulting in a high fluorescence polarization (FP) signal. When an inhibitor like this compound displaces the probe, the probe tumbles more rapidly in solution, causing a decrease in the FP signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Add recombinant human Hsp70 protein (e.g., 0.3 µM final concentration) to the wells of a black, low-volume 384-well plate.[7]
-
Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Add the fluorescent ATP probe (e.g., 20 nM final concentration) to all wells to initiate the binding reaction.[7]
-
Incubate the plate for a specified time at a controlled temperature (e.g., 30 minutes at 22°C) to reach equilibrium.[7]
-
Measure fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).[7]
-
Calculate IC₅₀ values by fitting the data to a 4-parameter logistic curve.[7]
-
Cell Proliferation Assay (Sulforhodamine B)
This assay measures cell density based on the measurement of cellular protein content to determine the anti-proliferative effects of this compound.
-
Principle: The sulforhodamine B (SRB) dye binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[7]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at ~510 nm on a microplate reader.
-
Calculate GI₅₀ values from the dose-response curve.
-
Apoptosis Assay (Caspase-Glo 3/7)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, resulting in a luminescent signal that is proportional to caspase activity.
-
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound or a control compound (e.g., 20-40 µM for 24 hours).[11]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate-reading luminometer.
-
The resulting signal is indicative of the level of active caspase 3/7 in the sample.[11]
-
References
- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 6. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
VER-155008: A Technical Guide to Target Binding, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VER-155008, a potent small-molecule inhibitor of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. This compound serves as a critical tool in cancer research and neurodegenerative disease studies, enabling the targeted disruption of cellular protein homeostasis. This document details its binding characteristics, selectivity profile, and the downstream cellular consequences of its inhibitory action, supported by quantitative data, experimental protocols, and visual diagrams of key pathways.
Target Binding and Mechanism of Action
This compound is an adenosine-derived compound that functions as an ATP-competitive inhibitor of the Hsp70 chaperone family.[1][2][3][4] Its primary mechanism involves binding to the Nucleotide Binding Domain (NBD) of Hsp70, directly competing with ATP and ADP.[1] X-ray crystallography has confirmed that this compound occupies the ATPase pocket of Hsp70.[1][5][6] This binding event arrests the NBD in a half-open conformation, which prevents the allosteric communication between the NBD and the Substrate Binding Domain (SBD).[1] Consequently, the chaperone is locked in a state with reduced affinity for its substrate proteins, effectively inhibiting its protein refolding capabilities.[1][2]
The Hsp70 chaperone cycle is critical for maintaining protein homeostasis. This compound disrupts this cycle by preventing the ATP-driven conformational changes necessary for substrate binding and release.
Quantitative Binding and Potency
This compound exhibits potent inhibition against key members of the Hsp70 family. Its binding affinity and inhibitory concentrations have been quantified through various biochemical assays.
| Target Protein | Assay Type | Value | Reference |
| Hsp70 (HSPA1) | IC50 | 0.5 µM | [6][7][8] |
| Hsc70 (HSPA8) | IC50 | 2.6 µM | [7][8] |
| Grp78 (HSPA5, BiP) | IC50 | 2.6 µM | [7] |
| Hsc70 | Kd | 0.3 µM | [1] |
IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.
Selectivity Profile
While potent against the Hsp70 family, this compound demonstrates significant selectivity over other heat shock proteins, most notably Hsp90.[7] Studies indicate that this compound is not isoform-specific and inhibits both the heat-inducible Hsp70 (HSPA1) and the constitutively expressed Hsc70 (HSPA8).[1] Simultaneous inhibition of both Hsp70 and Hsc70 is often necessary to achieve a significant reduction in cancer cell viability.[1]
| Target Protein | IC50 | Selectivity (Fold) | Reference |
| Hsp70 | 0.5 µM | - | [7][8] |
| Hsp90β | >200 µM | >400x | [8] |
Cellular Effects and Signaling Pathways
Inhibition of Hsp70 by this compound triggers a cascade of cellular events, primarily due to the disruption of chaperone-dependent protein folding and stability. This leads to the degradation of Hsp90 client proteins, many of which are critical oncoproteins.[5][7]
Key cellular consequences include:
-
Inhibition of Protein Refolding: this compound has been shown to inhibit the refolding of heat-denatured luciferase in vitro.[1][4][5]
-
Degradation of Oncoproteins: Treatment with this compound leads to the degradation of Hsp90 client proteins such as Raf-1, Her2, and CDK4.[5]
-
Induction of Apoptosis: The compound induces caspase-dependent apoptosis in various human tumor cell lines.[2][8][9]
-
Cell Cycle Arrest: this compound can cause G1 cell cycle arrest in mesothelioma and prostate cancer cells.[10][11][12]
-
Inhibition of PI3K/AKT/mTOR Pathway: By inactivating AKT through phosphorylation changes, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[10][11]
-
Inhibition of Autophagy: The inhibitor has been shown to interfere with autophagy processes in cancer cells.[2][7][10]
Experimental Protocols
The characterization of this compound relies on a set of key biochemical and cell-based assays.
5.1 Hsp70 ATPase Activity Assay This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of an inhibitor.
-
Principle: A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
-
Protocol Outline:
-
Purified human Hsp70 is incubated in an assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 150 mM KCl, 5 mM MgCl2).[1]
-
An ATP regeneration system (pyruvate kinase/lactate dehydrogenase) and NADH are added.[1]
-
Varying concentrations of this compound (dissolved in DMSO) are added to the reaction wells.
-
The reaction is initiated by the addition of ATP.
-
The rate of NADH oxidation is monitored spectrophotometrically at 340 nm over time to determine the ATPase activity.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
5.2 Luciferase Refolding Assay This assay assesses the ability of Hsp70 to refold a denatured protein, a core function of its chaperone activity.
-
Principle: Heat-denatured firefly luciferase is used as the substrate. Upon refolding by Hsp70, its enzymatic activity is restored, which can be quantified by measuring light emission in the presence of its substrate, luciferin.
-
Protocol Outline:
-
Purified firefly luciferase is denatured by heating.[1]
-
The denatured luciferase is added to a refolding mix containing rabbit reticulocyte lysate or a purified system with Hsp70, Hsp40, and an ATP-regenerating system.[1][5]
-
This compound at various concentrations is added to the refolding mix.
-
The mixture is incubated to allow for chaperone-mediated refolding.
-
At specific time points, aliquots are taken, and luciferase activity is measured using a luminometer after the addition of luciferin substrate.
-
The percentage of refolded, active luciferase is calculated relative to a non-denatured control.
-
5.3 Cell Viability Assay (MTT or similar) This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells (e.g., HCT116, BT474) are seeded in 96-well plates and allowed to adhere overnight.[1][6]
-
The cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).[2]
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Hsp70 family of chaperones. By competitively binding to the ATP pocket of the Nucleotide Binding Domain, it effectively disrupts the chaperone's function, leading to the degradation of oncoproteins, cell cycle arrest, and apoptosis in cancer cells. Its detailed biochemical and cellular profile makes it an invaluable chemical probe for studying the roles of Hsp70 in health and disease and a foundational compound for the development of novel therapeutics targeting protein homeostasis.
References
- 1. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 10. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 12. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling VER-155008: A Technical Guide to its Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological effects of VER-155008, a potent inhibitor of Heat Shock Protein 70 (Hsp70). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Chemical and Physical Properties
This compound is a synthetic, adenosine-derived small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile |
| CAS Number | 1134156-31-2[1][2][3] |
| Molecular Formula | C25H23Cl2N7O4[2] |
| Molecular Weight | 556.4 g/mol [2][3] |
| SMILES | Nc1ncnc2n([C@@H]3O--INVALID-LINK--C#N)--INVALID-LINK--[C@H]3O)c(NCc5ccc(Cl)c(Cl)c5)nc12[4] |
| Appearance | White to light brown powder[4] |
| Solubility | Soluble in DMSO (>10 mg/mL)[4] |
Biological Activity and Quantitative Data
This compound is a potent, ATP-competitive inhibitor of the Hsp70 family of molecular chaperones. It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP and thereby inhibiting its chaperone activity.[1] This inhibition leads to a cascade of downstream effects, including the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in cancer cells.
Inhibitory Activity
The inhibitory potency of this compound against various Hsp70 family members has been determined using in vitro assays.
| Target Protein | IC50 | Ki | KD |
| Hsp70 | 0.5 µM[1][2] | 80 nM[1] | |
| Hsc70 | 10 µM[1] | ||
| Grp78 (BiP) | 80 nM[1] |
Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) are presented below.
| Cell Line | Cancer Type | GI50 |
| BT474 | Breast Cancer | 10.4 µM |
| MDA-MB-468 | Breast Cancer | 14.4 µM |
| HCT116 | Colon Cancer | 5.3 µM |
| HT29 | Colon Cancer | 12.8 µM |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Hsp70's ATPase activity. This disruption of Hsp70 function leads to the destabilization and subsequent degradation of numerous oncogenic proteins that are dependent on the Hsp90/Hsp70 chaperone machinery for their proper folding and stability.
Figure 1: Mechanism of action of this compound leading to apoptosis and cell cycle arrest.
Furthermore, this compound has been shown to inhibit key survival signaling pathways in cancer cells, including the PI3K/AKT/mTOR and MEK/ERK pathways.
Figure 2: Inhibition of PI3K/AKT/mTOR and MEK/ERK signaling pathways by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Hsp70 ATPase Activity Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the ATPase activity of Hsp70 by monitoring the displacement of a fluorescently labeled ATP tracer.
-
Materials:
-
Recombinant human Hsp70 protein
-
This compound
-
Fluorescently labeled ATP tracer (e.g., BODIPY-FL-ATP)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the this compound dilution or DMSO (vehicle control).
-
Add 18 µL of a solution containing Hsp70 and the fluorescent ATP tracer in assay buffer to each well. Final concentrations should be optimized, for example, 20 nM Hsp70 and 10 nM tracer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (Sulforhodamine B - SRB)
This colorimetric assay assesses the effect of this compound on cell proliferation by measuring total cellular protein content.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
After treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (Annexin V-FITC) and loss of membrane integrity (Propidium Iodide).
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations for the indicated time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to detect the levels of specific Hsp90 client proteins following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, AR) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of Hsp70 and for exploring the potential of Hsp70 inhibition as a therapeutic strategy in cancer and other diseases. Its well-defined chemical structure and mechanism of action, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for further investigation and drug development efforts. The ability of this compound to induce the degradation of key oncoproteins and inhibit critical cell survival pathways underscores the therapeutic potential of targeting the Hsp70 chaperone machinery.
References
VER-155008: An In-depth Technical Guide to its Effects on Chaperone Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-155008 is a potent and selective adenosine-derived inhibitor of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. By competitively binding to the ATP-binding pocket of Hsp70, this compound disrupts the chaperone's function in protein folding, stabilization, and transport. This inhibition leads to a cascade of cellular effects, including the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on chaperone proteins, and detailed experimental protocols for its study.
Introduction
Heat shock proteins (HSPs) are a group of highly conserved molecular chaperones crucial for maintaining cellular homeostasis by assisting in the proper folding of nascent and stress-denatured proteins.[1] The Hsp70 family, in particular, plays a pivotal role in cell survival and is often overexpressed in various cancer types, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a key tool for studying the function of Hsp70 and as a potential anti-cancer agent.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Hsp70.[2] It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP and thereby inhibiting its ATPase activity.[3] This inhibition disrupts the chaperone cycle, leading to the accumulation of misfolded proteins and ultimately triggering cellular stress responses.
Data Presentation
Table 1: Inhibitory Activity of this compound against Hsp70 Family Proteins
| Chaperone Protein | IC50 (μM) |
| Hsp70 | 0.5[4][5] |
| Hsc70 | 2.6[5] |
| Grp78 (BiP) | 2.6[5] |
| Hsp90β | >200[4] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| HCT116 | Colon Carcinoma | 5.3[6] |
| HT29 | Colon Carcinoma | 12.8[6] |
| BT474 | Breast Carcinoma | 10.4[6] |
| MDA-MB-468 | Breast Carcinoma | 14.4[6] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Apoptotic Effect | Concentration (μM) |
| BT474 | Breast Carcinoma | Caspase-3/7 dependent apoptosis | Not specified |
| HCT116 | Colon Carcinoma | Non-caspase dependent cell death | Not specified |
| PC12 | Pheochromocytoma | Increased apoptotic rate | 20-100 |
| LNCaP | Prostate Cancer | Pronounced apoptosis | Not specified |
Table 4: Degradation of Hsp90 Client Proteins by this compound
| Client Protein | Cell Line | Concentration of this compound (μM) | Duration (hours) |
| Her2 | BT474 | 5-40 | 24 |
| Raf-1 | HCT116 | 5-40 | 24 |
| Androgen Receptor | LNCaP | Not specified | Not specified |
Experimental Protocols
Hsp70 ATPase Activity Assay
This protocol is adapted from commercially available kits and published research.[2]
-
Reagents:
-
Purified Hsp70 protein
-
Hsp40 protein (as a co-chaperone to stimulate ATPase activity)
-
This compound (dissolved in DMSO)
-
ATP
-
Assay buffer (e.g., 100 mM Tris pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
-
Procedure:
-
Prepare a reaction mixture containing Hsp70 and Hsp40 in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specific duration (e.g., 90 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is a general guideline based on standard western blotting procedures.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., BT474 or HCT116) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 μM) or an Hsp90 inhibitor (as a positive control) for 24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, Akt), Hsp70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis.[3][7]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Mandatory Visualizations
Caption: Mechanism of Hsp70 inhibition by this compound.
Caption: Downstream cellular effects of this compound.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of Hsp70 in cellular processes and holds promise as a therapeutic agent, particularly in oncology. Its ability to selectively inhibit Hsp70 leads to the degradation of key oncogenic proteins and the induction of cancer cell death. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this potent Hsp70 inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Could the Anti-Chaperone VER155008 Replace Temozolomide for Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies of VER-155008 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-155008 is a small molecule inhibitor that targets Heat shock protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer types and integral to tumor cell survival and proliferation. This technical guide provides a comprehensive overview of the initial preclinical studies of this compound in a range of cancer cell lines. It details the compound's effects on cell viability, apoptosis, and cell cycle progression, and elucidates its mechanism of action through the modulation of key signaling pathways. The information is presented to facilitate further research and development of Hsp70 inhibitors as potential anti-cancer therapeutics.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the nucleotide-binding domain (NBD) of Hsp70.[1] This binding event prevents the allosteric regulation between the NBD and the substrate-binding domain (SBD), thereby inhibiting the chaperone's ATPase activity.[1][2] The inhibition of Hsp70 disrupts the proper folding and stability of numerous client proteins, many of which are critical for cancer cell growth and survival.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The following tables summarize the quantitative data from initial studies, showcasing the anti-proliferative and cytotoxic effects of this compound.
Table 1: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (μM) | Reference |
| HCT116 | Colon Carcinoma | SRB | GI50 | 5.3 | [3][4] |
| HT29 | Colon Carcinoma | SRB | GI50 | 12.8 - 14.4 | [3][4][5] |
| BT474 | Breast Carcinoma | SRB | GI50 | 10.4 | [3][4] |
| MDA-MB-468 | Breast Carcinoma | SRB | GI50 | 14.4 | [5] |
| PC12 | Pheochromocytoma | CCK-8 | IC50 (24h) | 64.3 | [6] |
| PC12 | Pheochromocytoma | CCK-8 | IC50 (48h) | 61.8 | [6] |
| PC12 | Pheochromocytoma | CCK-8 | IC50 (72h) | 50.5 | [6] |
| RPMI 8226 | Multiple Myeloma | CCK-8 | IC50 (48h) | 3.04 ± 1.55 | [7] |
| MM.1S | Multiple Myeloma | CCK-8 | IC50 (48h) | 6.48 ± 1.65 | [7] |
| OPM2 | Multiple Myeloma | CCK-8 | IC50 (48h) | 1.74 ± 0.14 | [7] |
Table 2: Hsp70 Family Inhibition by this compound
| Target | Assay | Endpoint | Value (μM) | Reference |
| Hsp70 | Fluorescence Polarization | IC50 | 0.5 | [4][7][8][9] |
| Hsc70 | Fluorescence Polarization | IC50 | 2.6 | [4][9] |
| Grp78 | Fluorescence Polarization | IC50 | 2.6 | [4][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols detailed in the subsequent section.
Figure 1: Simplified signaling pathway affected by this compound.
Figure 2: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on the PC12 cell line.[6]
-
Cell Seeding:
-
Culture tumor cells in 96-well plates at a density of 3 x 10³ cells/well in 200 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Add various concentrations of this compound to each well.
-
Incubate for 24, 48, or 72 hours.
-
-
Measurement:
-
At each time point, add 10 µL of CCK-8 solution to each well containing 100 µL of culture medium.
-
Incubate the plate for 1 hour.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
-
Western Blot Analysis
This protocol is a general procedure based on multiple studies.[6][10]
-
Protein Extraction:
-
Following treatment with indicated concentrations of this compound, trypsinize and collect the cells.
-
Wash the cell pellet once with PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors) for 30 minutes on ice.[6]
-
Centrifuge the cell lysates at 12,000 rpm for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This is a generalized protocol for detecting apoptosis by flow cytometry.[5]
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Collect both adherent and floating cells and wash with cold 1X PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on the commercially available Caspase-Glo® 3/7 Assay.[11][12]
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.
-
Mix by orbital shaking for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Data Analysis:
-
Correlate the luminescent signal to the amount of active caspase-3/7.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This is a standard protocol for analyzing cell cycle distribution by flow cytometry.[1][13]
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing.
-
Fix the cells for at least 30 minutes at 4°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Colony Formation Assay
This protocol assesses the long-term proliferative capacity of cells.[6][14]
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well or 12-well plate.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound.
-
Incubate for 7-14 days, changing the medium as required, until visible colonies are formed.
-
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol for 30 minutes.
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet) for 15-30 minutes.
-
-
Quantification:
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Conclusion
The initial studies on this compound demonstrate its potential as an anti-cancer agent across a variety of tumor cell lines. Its mechanism of action, centered on the inhibition of Hsp70, leads to the disruption of critical pro-survival signaling pathways, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound and other Hsp70 inhibitors in oncology.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VER-155008 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-155008 is a potent, adenosine-derived small molecule inhibitor of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones.[1] It competitively binds to the ATP-binding pocket of Hsp70, inhibiting its ATPase activity.[2][3] This inhibition disrupts the chaperone's function in protein folding, stability, and degradation, leading to the accumulation of misfolded proteins and ultimately inducing cellular stress and apoptosis.[4] this compound has demonstrated anti-tumor activity in a variety of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and migration.[5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound primarily targets the ATPase domain of Hsp70 family members, including Hsp70, Hsc70, and Grp78 (also known as BiP).[7][8] By inhibiting the ATPase activity, this compound prevents the chaperone from cycling between its ATP-bound (low-affinity for substrates) and ADP-bound (high-affinity for substrates) states. This disruption leads to the degradation of Hsp70 client proteins, many of which are crucial for cancer cell survival and proliferation.[4][7] Notably, this compound exhibits high selectivity for the Hsp70 family over Hsp90.[7]
The inhibition of Hsp70 by this compound has been shown to down-regulate the phosphorylation of key components in the PI3K/AKT/mTOR and MEK/ERK signaling pathways, both of which are critical for tumor growth and progression.[5]
Signaling Pathway Affected by this compound
Caption: Inhibition of Hsp70 by this compound leads to the downregulation of PI3K/AKT/mTOR and MEK/ERK signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across various assays and cell lines.
Table 1: Inhibitory Activity (IC50) of this compound against Hsp70 Family Members
| Target | IC50 (μM) |
| Hsp70 | 0.5[7] |
| Hsc70 | 2.6[7][8] |
| Grp78 (BiP) | 2.6[7][8] |
| Hsp90β | >200[7] |
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| HCT116 | Colon Carcinoma | 5.3[4][7] |
| HT29 | Colon Carcinoma | 12.8[7] |
| BT474 | Breast Cancer | 10.4[7] |
| MDA-MB-468 | Breast Cancer | 14.4[4][7] |
Table 3: Effective Concentrations of this compound in Pheochromocytoma PC12 Cells
| Assay | Incubation Time | IC50 (μM) |
| Cell Viability (CCK8) | 24 h | 64.3[5] |
| 48 h | 61.8[5] | |
| 72 h | 50.5[5] |
Table 4: Apoptosis Induction in Pheochromocytoma PC12 Cells (48h treatment)
| This compound Concentration (μM) | Apoptotic Rate (%) |
| 0 (Control) | 2.2 ± 0.1 |
| 20 | 4.0 ± 0.1 |
| 40 | 7.2 ± 0.6 |
| 60 | 12.6 ± 0.4 |
| 80 | 14.7 ± 0.4 |
| 100 | 19.6 ± 1.6 |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a powder. For stock solutions, dissolve in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.56 mg of this compound (MW: 556.4 g/mol ) in 1 mL of DMSO.[9]
-
Storage: Store the solid compound at -20°C. Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Culture Dilutions: Dilute the DMSO stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Experimental Workflow for a Typical Cell Culture Experiment
Caption: A general workflow for conducting cell culture experiments with this compound.
Protocol 1: Cell Viability Assay (e.g., CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[5]
-
Add CCK-8: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the GI50 or IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol. Incubate for a specified time (e.g., 48 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/AKT/mTOR and MEK/ERK.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Hsp70, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a specific duration (e.g., 24 hours).[5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a valuable tool for studying the role of Hsp70 in various cellular processes, particularly in the context of cancer biology. The protocols outlined above provide a framework for investigating its effects on cell viability, apoptosis, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
Application Notes: Analyzing Cellular Responses to the Hsp70 Inhibitor VER-155008 by Western Blot
Introduction
VER-155008 is a potent and specific adenosine-derived inhibitor of the Heat shock protein 70 (Hsp70) family of molecular chaperones.[1][2] It competitively binds to the ATPase domain of Hsp70, inhibiting its chaperone activity.[3] Hsp70 is overexpressed in various cancer types and plays a crucial role in tumor cell survival, proliferation, and resistance to therapy.[4] this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a valuable tool for cancer research and drug development.[2][4] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying the anti-tumor effects of this compound by examining its impact on key signaling pathways.
Mechanism of Action
This compound inhibits the ATPase activity of Hsp70 family members, including Hsp70, Hsc70, and Grp78 (Bip), with IC50 values of 0.5 µM, 2.6 µM, and 2.6 µM, respectively, in cell-free assays.[1] This inhibition disrupts the chaperone machinery, leading to the degradation of Hsp90 client proteins and affecting multiple signaling pathways involved in cell growth and survival.[1][3]
Key Signaling Pathways Affected by this compound
Western blot analysis has been instrumental in identifying the downstream effects of this compound on cellular signaling. Key pathways modulated by this compound treatment include:
-
PI3K/AKT/mTOR Pathway: this compound treatment has been shown to down-regulate the phosphorylation of key components of the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival.[5][6]
-
MEK/ERK Pathway: This pathway, also involved in cell proliferation and differentiation, is inhibited by this compound, as evidenced by decreased phosphorylation of MEK and ERK.[5]
-
Apoptosis Pathway: this compound can induce apoptosis, which can be monitored by observing the cleavage of PARP and caspase-3.[7][8]
-
Heat Shock Protein Response: Interestingly, while inhibiting Hsp70 activity, this compound can lead to an increase in the expression level of Hsp70 protein itself, a response that can be quantified by Western blot.[5] It can also affect the expression of other heat shock proteins like HSP27 and HSP90β.[4]
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC12 | Pheochromocytoma | IC50 (24h) | 64.3 µM | [5] |
| PC12 | Pheochromocytoma | IC50 (48h) | 61.8 µM | [5] |
| PC12 | Pheochromocytoma | IC50 (72h) | 50.5 µM | [5] |
| BT474 | Breast Cancer | GI50 | 5.3 - 14.4 µM | [1] |
| MB-468 | Breast Cancer | GI50 | 5.3 - 14.4 µM | [1] |
| HCT116 | Colon Cancer | GI50 | 5.3 - 14.4 µM | [1] |
| HT29 | Colon Cancer | GI50 | 5.3 - 14.4 µM | [1] |
Experimental Protocols
Western Blot Protocol for Analyzing Protein Expression Changes Induced by this compound
This protocol provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on protein expression and phosphorylation in cultured cells.
1. Cell Culture and Treatment:
-
Seed cells (e.g., PC12, HCT116, BT474) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5] Include a vehicle-treated control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 100 µg/mL phenylmethylsulfonyl fluoride, and 1 mM DL-dithiothreitol).[5] The buffer should be supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysates on ice for 30 minutes.[5]
-
Centrifuge the lysates at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay or Bradford assay, according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the denatured protein samples onto an 8% or 12.5% SDS-polyacrylamide gel.[9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[9] The dilution for most primary antibodies is 1:1000.[9] (Antibodies of interest could include: anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-Hsp70, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-GAPDH or anti-β-actin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control to compare protein expression levels across different samples.
Visualizations
Caption: Mechanism of this compound action on Hsp70 and client proteins.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Application Notes and Protocols for VER-155008 Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-155008 is a small-molecule inhibitor of Heat Shock Cognate 70 (HSC70), a molecular chaperone that is upregulated in the brains of Alzheimer's disease (AD) patients.[1][2][3] HSC70 has been implicated in facilitating axonal degeneration and the progression of AD pathology.[1][2][3] this compound presents a promising therapeutic strategy by targeting HSC70 to potentially reverse neuronal damage and alleviate cognitive deficits associated with AD.[1][2] This document provides detailed application notes and protocols for the administration of this compound in the 5XFAD mouse model of Alzheimer's disease, based on preclinical research.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the ATP-binding pocket of HSC70, thereby blocking its ATPase activity.[1] This inhibition is thought to prevent HSC70 from interacting with client proteins that are involved in axonal degeneration and the deposition of amyloid plaques.[1] Notably, this compound shows a sustained inhibitory effect on HSC70 but not on the highly similar HSP70.[1][3] The proposed mechanism suggests that by inhibiting HSC70, this compound promotes the regrowth of axons and leads to a reduction in the two primary pathological hallmarks of Alzheimer's disease: amyloid plaques and hyperphosphorylated tau (PHF-tau).[1][2]
References
- 1. Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
Unveiling Apoptotic Pathways: Application and Protocols for the Hsp70 Inhibitor VER-155008
For Researchers, Scientists, and Drug Development Professionals
VER-155008 is a potent, adenosine-derived small molecule inhibitor of the Heat shock protein 70 (Hsp70) family of molecular chaperones. By selectively targeting the ATPase domain of Hsp70, Hsc70, and Grp78, this compound disrupts the chaperone cycle, leading to the destabilization and degradation of Hsp90 client proteins and ultimately inducing apoptosis in a variety of cancer cell lines.[1][2][3] This makes it an invaluable tool for studying the intricate signaling networks governing programmed cell death.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate apoptosis pathways.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across various cancer cell lines, providing a crucial reference for experimental design.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Conditions |
| Hsp70 | 0.5 | Cell-free fluorescence polarization assay[4][5][6] |
| Hsc70 | 2.6 | Cell-free fluorescence polarization assay[4][5][6] |
| Grp78 (HSPA5, Bip) | 2.6 | Cell-free fluorescence polarization assay[4][5][6] |
| Hsp90 | >200 | Cell-free assay[4] |
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| HCT116 | Colon Carcinoma | 5.3[1][4][5] |
| BT474 | Breast Carcinoma | 10.4[1][4][5] |
| HT29 | Colon Carcinoma | 12.8[4][5] |
| MDA-MB-468 | Breast Carcinoma | 14.4[1][4][5] |
Table 3: Apoptotic Rates Induced by this compound in PC12 Pheochromocytoma Cells (48h treatment)
| This compound Concentration (μM) | Apoptotic Rate (%) |
| 0 (Control) | 2.2 ± 0.1 |
| 20 | 4.0 ± 0.1 |
| 40 | 7.2 ± 0.6 |
| 60 | 12.6 ± 0.4 |
| 80 | 14.7 ± 0.4 |
| 100 | 19.6 ± 1.6 |
Data from Annexin V/PI double staining assay.[7]
Signaling Pathways Modulated by this compound
This compound primarily induces apoptosis by inhibiting Hsp70, which in turn affects key survival signaling pathways. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits Hsp70, leading to downregulation of the PI3K/AKT/mTOR and MEK/ERK survival pathways and induction of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on apoptosis.
Cell Viability Assay (CCK-8)
This protocol is for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC12, HCT116)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI50 value.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[7]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for examining the effect of this compound on the expression levels of key proteins in apoptotic and survival pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-AKT, anti-p-ERK, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
Experimental Workflow
The following diagram outlines a typical workflow for studying apoptosis pathways using this compound.
Caption: A typical workflow for investigating the pro-apoptotic effects of this compound in cancer cell lines.
References
- 1. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kdm2a.com [kdm2a.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 7. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation with VER-155008 Treatment for Studying Hsp70-Client Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. Its involvement in the folding, stabilization, and degradation of a wide array of "client" proteins makes it a key player in cellular health and disease. In many cancers, Hsp70 is overexpressed, contributing to tumor cell survival and therapeutic resistance. VER-155008 is a potent, ATP-competitive inhibitor of the Hsp70 family of proteins, including Hsp70, Hsc70, and Grp78. By binding to the nucleotide-binding domain of Hsp70, this compound disrupts its chaperone function, leading to the degradation of client proteins and induction of apoptosis in cancer cells.
This document provides a detailed protocol for performing immunoprecipitation (IP) of an Hsp70 client protein following treatment with this compound. This allows for the investigation of how Hsp70 inhibition affects the interaction between Hsp70 and its specific client proteins. Co-immunoprecipitation (Co-IP) followed by western blotting is a powerful technique to study these dynamic protein-protein interactions.
Signaling Pathways and Mechanism of Action
This compound inhibits the ATPase activity of Hsp70, which is essential for its chaperone cycle. This inhibition locks Hsp70 in a state with low affinity for its client proteins, leading to their subsequent ubiquitination and degradation. This disruption of Hsp70 function has been shown to impact several key signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR and MEK/ERK pathways.[1][2][3] By promoting the degradation of key oncogenic proteins that are Hsp70 clients, this compound can suppress tumor growth and survival.
References
- 1. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 3. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
Application Notes and Protocols: VER-155008 for Inducing G1 Cell Cycle Arrest in Mesothelioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited effective therapeutic options. VER-155008, a potent and specific inhibitor of Heat shock protein 70 (Hsp70), has emerged as a promising therapeutic agent. Hsp70 is a molecular chaperone that is frequently overexpressed in cancer cells, including mesothelioma, where it plays a crucial role in cell survival, proliferation, and resistance to apoptosis. This compound functions by binding to the ATP-binding domain of Hsp70, thereby inhibiting its chaperone activity. This inhibition disrupts downstream signaling pathways, notably the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and suppression of tumor growth. These application notes provide a comprehensive overview of the effects of this compound on mesothelioma cells, with a focus on its ability to induce G1 cell cycle arrest, and offer detailed protocols for relevant experimental procedures.
Mechanism of Action
This compound exerts its anti-proliferative effects on mesothelioma cells by inhibiting Hsp70, which in turn downregulates the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth, survival, and proliferation. Specifically, treatment with this compound leads to a reduction in the phosphorylation of AKT (p-AKT), a key kinase in this pathway.[1][2] The inactivation of AKT disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase.[2] This G1 cell cycle arrest is a key mechanism by which this compound inhibits the growth of mesothelioma cells.[2]
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of VER-155008 in Combination with Hsp90 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Consequently, Hsp90 has emerged as a key target for cancer therapy. However, the clinical efficacy of Hsp90 inhibitors as monotherapy can be limited by factors such as the induction of the pro-survival heat shock response, which involves the upregulation of other chaperones like Hsp70.
VER-155008 is a potent and selective inhibitor of the Hsp70 family of chaperones, binding to their N-terminal ATPase domain. By inhibiting Hsp70, this compound can disrupt the cellular stress response and potentiate the anti-cancer effects of Hsp90 inhibitors. This document provides detailed application notes and protocols for studying the synergistic effects of combining this compound with Hsp90 inhibitors in cancer cell lines.
Data Presentation
The combination of this compound with Hsp90 inhibitors has been shown to synergistically inhibit cell proliferation and induce apoptosis in various cancer cell lines. Below are tables summarizing the quantitative data from preclinical studies.
Table 1: Inhibitory Concentration (IC50) of this compound and Hsp90 Inhibitor STA-9090 in Muscle Invasive Bladder Cancer (MIBC) Cell Lines.
| Cell Line | This compound IC50 (µM) | STA-9090 IC50 (µM) |
| T24 | >50 | 0.05 |
| J82 | >50 | 0.05 |
| 253J | 25 | 0.025 |
| SCABER | 25 | 0.025 |
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound GI50 (µM) |
| HCT116 | Colon Carcinoma | 5.3 |
| HT29 | Colon Carcinoma | 14.4 |
| BT474 | Breast Carcinoma | 10.4 |
| MDA-MB-468 | Breast Carcinoma | 14.4 |
Table 3: Synergistic Effect of this compound and Hsp90 Inhibitors on Caspase-3/7 Activity and Cell Survival in HCT116 Colon Carcinoma Cells.
| Treatment | Caspase-3/7 Activity (Fold Induction vs. Control) | % Reduction in Cell Survival |
| This compound (10 µM) | ~1 | 4 |
| This compound (20 µM) | ~1 | 8 |
| VER-82160 (0.5 µM) | ~2 | 21 |
| 17-AAG (0.5 µM) | ~2 | 15 |
| This compound (10 µM) + VER-82160 (0.5 µM) | ~6 | 55 |
| This compound (20 µM) + VER-82160 (0.5 µM) | ~10 | 80 |
| This compound (10 µM) + 17-AAG (0.5 µM) | ~7 | 70 |
| This compound (20 µM) + 17-AAG (0.5 µM) | ~12 | 91.5 |
Signaling Pathways and Mechanisms of Action
The synergistic anti-cancer effect of combining this compound with Hsp90 inhibitors stems from the dual blockade of the cellular chaperone machinery. Hsp90 inhibitors lead to the degradation of client oncoproteins, such as AKT, RAF-1, and HER2, thereby inhibiting pro-survival signaling pathways like the PI3K/AKT/mTOR and MEK/ERK pathways. However, this often triggers a heat shock response, upregulating Hsp70, which can confer resistance. This compound abrogates this pro-survival response by inhibiting Hsp70, leading to enhanced apoptosis and cell death.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the effect of this compound and Hsp90 inhibitors, alone and in combination, on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, T24)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Hsp90 inhibitor (e.g., STA-9090, 17-AAG; dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound and the Hsp90 inhibitor in culture medium. For combination studies, prepare a matrix of concentrations.
-
Add 100 µL of the drug solutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Application Notes and Protocols for Assessing VER-155008 Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
VER-155008 is a potent, adenosine-derived small molecule inhibitor of the Heat shock protein 70 (Hsp70) family of molecular chaperones.[1] By competitively binding to the ATP-binding pocket of Hsp70, this compound disrupts the chaperone's function in protein folding, stabilization, and degradation, processes that are often exploited by cancer cells to promote survival and evade apoptosis.[2][3] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound, including detailed protocols for key experimental assays and data presentation guidelines.
Mechanism of Action
This compound primarily targets the ATPase domain of Hsp70, Hsc70, and Grp78, with the highest affinity for Hsp70.[1] Inhibition of Hsp70 function leads to the degradation of various "client" proteins that are crucial for tumor cell survival and proliferation. This disruption of cellular homeostasis can induce cell cycle arrest, trigger apoptosis, and inhibit key pro-survival signaling pathways.[4]
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer progression, most notably the PI3K/AKT/mTOR and MEK/ERK pathways.[5] Inhibition of Hsp70 leads to a downregulation of the phosphorylation of key components in these pathways, ultimately suppressing tumor cell growth and survival.[2][5]
Caption: this compound inhibits Hsp70, leading to downregulation of the PI3K/AKT/mTOR and MEK/ERK signaling pathways and induction of apoptosis.
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the reported in vitro cytotoxic effects of this compound across various cancer cell lines.
Table 1: IC50 and GI50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Exposure Time | Reference |
| Hsp70 | - | Biochemical | 0.5 | - | [1] |
| Hsc70 | - | Biochemical | 2.6 | - | [1] |
| Grp78 | - | Biochemical | 2.6 | - | [1] |
| HCT116 | Colon Carcinoma | Proliferation | 5.3 | 72h | [6] |
| BT474 | Breast Carcinoma | Proliferation | 10.4 | 72h | [6] |
| HT29 | Colon Carcinoma | Proliferation | 12.8 | 72h | [6] |
| MDA-MB-468 | Breast Carcinoma | Proliferation | 14.4 | 72h | [6] |
| PC12 | Pheochromocytoma | CCK-8 | 64.3 (24h), 61.8 (48h), 50.5 (72h) | 24h, 48h, 72h | [5] |
| RPMI 8226 | Multiple Myeloma | CCK-8 | 3.04 | 48h | [7] |
| MM.1S | Multiple Myeloma | CCK-8 | 6.48 | 48h | [7] |
| OPM2 | Multiple Myeloma | CCK-8 | 1.74 | 48h | [7] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptotic Rate (%) | Exposure Time | Reference |
| PC12 | Pheochromocytoma | 20 | 4.0 | 48h | [5] |
| PC12 | Pheochromocytoma | 40 | 7.2 | 48h | [5] |
| PC12 | Pheochromocytoma | 60 | 12.6 | 48h | [5] |
| PC12 | Pheochromocytoma | 80 | 14.7 | 48h | [5] |
| PC12 | Pheochromocytoma | 100 | 19.6 | 48h | [5] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess the cytotoxicity of this compound.
Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[8] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with various concentrations of this compound for the desired time (e.g., 48 hours).[5]
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described for other assays.
-
Harvesting and Fixation: Harvest approximately 1 x 10^6 cells. Wash with PBS and resuspend the pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of proteins within the PI3K/AKT/mTOR and MEK/ERK signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.[7]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Methanol
-
Crystal Violet solution (0.5% in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with cold methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. Calculate the plating efficiency and survival fraction for each treatment condition.
References
- 1. glpbio.com [glpbio.com]
- 2. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bca-protein.com [bca-protein.com]
- 4. broadpharm.com [broadpharm.com]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VER-155008: Technical Support Guide for Solubility and Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting for handling the Hsp70 inhibitor, VER-155008.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A: this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is insoluble or only sparingly soluble in aqueous buffers, water, and ethanol.[1][2][3]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A: The maximum reported solubility in DMSO varies across suppliers but can reach up to 100 mg/mL (179.7 mM).[3][4] Other sources report solubilities of ≥27.8 mg/mL, approximately 30 mg/mL, and 55.64 mg/mL.[1][2][5] It is recommended to consult the batch-specific data on your product's Certificate of Analysis.
Q3: How can I prepare a working solution of this compound in an aqueous buffer?
A: To prepare a solution in an aqueous buffer like PBS, you must first dissolve this compound in DMSO to create a concentrated stock solution.[1] This stock can then be serially diluted with the aqueous buffer of choice to the desired final concentration. For example, a 1:9 dilution of a DMSO stock into PBS (pH 7.2) results in a solubility of approximately 0.1 mg/mL.[1] The final concentration of DMSO in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced effects on cells.[2]
Q4: I am having trouble dissolving this compound. What should I do?
A: If you encounter solubility issues, follow these troubleshooting steps:
-
Use High-Quality Solvent: Ensure you are using fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly decrease solubility.[3][4]
-
Gentle Warming: Warm the solution gently at 37°C for about 10 minutes.[6]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can aid in dissolution.[2][6]
-
Inert Gas: For creating the initial stock solution, the solvent can be purged with an inert gas.[1]
Q5: How should I store stock solutions of this compound?
A: The solid, crystalline form of this compound should be stored desiccated at -20°C.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][4]
Q6: What is the stability of this compound in its solid form and in a stock solution?
A: The solid compound is stable for at least four years when stored properly at -20°C.[1] DMSO stock solutions are stable for up to one year at -20°C or two years at -80°C.[4] It is not recommended to store aqueous working solutions for more than one day due to potential degradation.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 27.8 to 100 | ~50 to 180 |
| Dimethylformamide (DMF) | ~30 | ~54 |
| Ethanol | Insoluble / Moderately Soluble | Insoluble / Moderately Soluble |
| Water / Aqueous Buffers | Sparingly Soluble / Insoluble | Sparingly Soluble / Insoluble |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 | ~0.18 |
Note: Solubility can vary between batches. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 556.4 g/mol ).
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 5.56 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To make a 10 mM stock with 5.56 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, follow these steps:
-
Warm the vial in a 37°C water bath for 10 minutes.
-
Place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure no particulates are visible.
-
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile cryovials to prevent contamination and degradation from multiple freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Visual Guides
Caption: Troubleshooting workflow for this compound dissolution issues.
References
Technical Support Center: VER-155008 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo stability of VER-155008.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Heat shock protein 70 (Hsp70) family of molecular chaperones.[1][2][3][4] It functions as an ATP-competitive inhibitor by binding to the nucleotide-binding domain (NBD) of Hsp70, which prevents the allosteric control between the NBD and the substrate-binding domain (SBD).[5][6] This inhibition disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins and the induction of apoptosis in cancer cells.[2][5][7]
Q2: What are the known in vivo stability challenges with this compound?
The primary challenge with using this compound in vivo is its rapid metabolism and clearance.[1][2][8] Studies in mice have demonstrated that even after intravenous administration, the compound is quickly metabolized, leading to tumor levels that may be below the predicted pharmacologically active concentration.[1][2] This poor bioavailability can pose a significant hurdle for achieving therapeutic efficacy in animal models.[8]
Q3: Has this compound been shown to be effective in any in vivo models?
Despite its rapid clearance, this compound has demonstrated efficacy in some in vivo models. For instance, in a xenograft model using PC12 pheochromocytoma cells, treatment with this compound resulted in a significant reduction in tumor size compared to the control group.[9] Additionally, in a mouse model of Alzheimer's disease (5XFAD mice), intraperitoneal administration of this compound was shown to rescue memory deficits and reduce axonal swelling associated with amyloid plaques.[3][10][11]
Q4: Can this compound cross the blood-brain barrier (BBB)?
Yes, evidence suggests that this compound can penetrate the brain.[10] Following intraperitoneal administration in 5XFAD mice, the compound was found to have reached the brain.[10][11] This characteristic is significant for its potential application in treating neurodegenerative diseases.[10]
Troubleshooting Guide
Problem: Suboptimal therapeutic efficacy in my in vivo cancer model.
This is a common challenge likely related to the rapid in vivo clearance of this compound. Here are some potential solutions and troubleshooting steps:
-
Optimize Dosing Regimen: Consider increasing the dosing frequency or using a continuous infusion method to maintain plasma and tumor concentrations above the therapeutic threshold.
-
Alternative Administration Route: While intravenous and intraperitoneal routes have been used, exploring other administration routes that might provide more sustained exposure could be beneficial.
-
Combination Therapy: this compound has been shown to potentiate the apoptotic effects of Hsp90 inhibitors in some cancer cell lines.[2] Combining this compound with other anti-cancer agents may provide a synergistic effect and overcome the limitations of its short half-life.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your specific animal model to determine the plasma and tumor concentrations of this compound. This will help you correlate drug exposure with therapeutic response and optimize your dosing strategy.
Problem: Difficulty dissolving this compound for in vivo administration.
This compound is sparingly soluble in aqueous buffers.[12]
-
Recommended Formulation: A common method for preparing this compound for in vivo use is to first dissolve it in an organic solvent like DMSO and then dilute it with an appropriate aqueous buffer or vehicle.[12] A suggested vehicle for intraperitoneal injection is 10% DMSO in saline.[10] For intravenous administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been reported to achieve a solubility of at least 2.5 mg/mL.[11]
-
Storage of Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[12] It is best to prepare fresh solutions for each experiment.[11] Stock solutions in DMSO can be stored at -20°C for several months.[4]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / GI50 | Cell Lines | Reference |
| Hsp70 | Cell-free | IC50: 0.5 µM | - | [1][13] |
| Hsc70 | Cell-free | IC50: 2.6 µM | - | [1][13] |
| Grp78 | Cell-free | IC50: 2.6 µM | - | [1][13] |
| Hsp90 | Cell-free | IC50: >200 µM | - | [11] |
| Cell Proliferation | SRB Assay | GI50: 5.3 µM | HCT116 | [2] |
| Cell Proliferation | SRB Assay | GI50: 12.8 µM | HT29 | [11] |
| Cell Proliferation | SRB Assay | GI50: 10.4 µM | BT474 | [11] |
| Cell Proliferation | SRB Assay | GI50: 14.4 µM | MDA-MB-468 | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Animal Model | Dose & Route | Observation | Reference |
| Naive female BALB/c mice | 25 mg/kg, i.v. | Exhibits plasma clearance. | [3][11] |
| HCT116 tumor-bearing nude BALB/c mice | 40 mg/kg, i.v. | Rapid plasma clearance and tumor levels below the predicted pharmacologically active level. | [1][2][11] |
| 5XFAD mice | 10 µmol/kg/day, i.p. | Rescues memory deficits and reduces axonal swelling. | [11] |
| 5XFAD mice | 89.9 µmol/kg/day, i.p. | Penetrates into the brain. | [11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a general guideline based on the study by Li et al. (2019) using a PC12 xenograft model.[9]
-
Cell Culture: Culture PC12 cells in appropriate media until a sufficient number of cells are available for implantation.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of PC12 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Monitor tumor volume regularly using caliper measurements.
-
Treatment Groups: Randomize mice into treatment and control groups.
-
This compound Preparation: Prepare this compound solution for administration (refer to the formulation guide above).
-
Administration: Administer this compound to the treatment group at the desired dose and schedule (e.g., daily intraperitoneal injections). The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Pharmacokinetic Study in Mice
This protocol is a generalized procedure based on descriptions of pharmacokinetic studies with this compound.[1][2]
-
Animal Model: Use the desired mouse strain (e.g., BALB/c).
-
This compound Administration: Administer a single dose of this compound via the desired route (e.g., intravenous injection).
-
Sample Collection: At predetermined time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture). If studying tumor distribution, collect tumor tissue at these time points as well.
-
Sample Processing: Process the blood samples to obtain plasma. Homogenize the tumor tissue.
-
Bioanalysis: Quantify the concentration of this compound in the plasma and tumor homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma and tumor concentration of this compound over time. Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizations
Caption: Signaling pathway showing this compound inhibition of Hsp70.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound in vivo stability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleck.co.jp [selleck.co.jp]
Optimizing VER-155008 Concentration for Cell Viability Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VER-155008 in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, adenosine-derived small molecule inhibitor of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones.[1][2][3] It functions by competitively binding to the ATP-binding pocket of Hsp70, thereby inhibiting its ATPase activity.[2][4] This inhibition disrupts the chaperone function of Hsp70, leading to the degradation of Hsp90 client proteins and ultimately inducing apoptosis in cancer cells.[2][3] this compound exhibits selectivity for the Hsp70 family (Hsp70, Hsc70, and Grp78) with over 100-fold selectivity against Hsp90.[1][3]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is cell-line dependent. However, a good starting point for most cancer cell lines is a concentration range of 1 µM to 50 µM. The 50% growth inhibition (GI50) values for many human breast and colon cancer cell lines fall within the range of 5.3-14.4 µM.[1][3] For specific cell lines, IC50 values have been reported as follows:
-
PC12 (pheochromocytoma): IC50 values of 64.3 µM (24h), 61.8 µM (48h), and 50.5 µM (72h).[5]
-
Multiple Myeloma (RPMI 8226, MM.1S, OPM2): IC50 values of 3.04 µM, 6.48 µM, and 1.74 µM, respectively, after 48 hours.[6][7]
-
Pleural Mesothelioma (211H, H2452, H28): IC50 values of 2.2 µM, 1.5 µM, and 3.1 µM, respectively, after 72 hours.[8]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 30 mg/ml.[9] It is sparingly soluble in aqueous buffers.[9]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 5.56 mg of this compound (FW: 556.4 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[1]
-
Storage: Store the DMSO stock solution at -20°C for long-term stability (up to several months).[2] Aqueous solutions are not recommended for storage for more than one day.[9]
Q4: I am observing high cytotoxicity even at low concentrations. What could be the issue?
Several factors could contribute to excessive cytotoxicity:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is below 0.5% (v/v), and ideally below 0.1%.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to Hsp70 inhibition. Consider performing a wider dose-response curve starting from a much lower concentration (e.g., nanomolar range).
-
Off-Target Effects: While this compound is selective, off-target effects can occur at high concentrations.[10] It is important to correlate the observed phenotype with known effects of Hsp70 inhibition, such as degradation of Hsp90 client proteins.
-
Compound Purity: Ensure the purity of the this compound being used. Impurities could contribute to unexpected toxicity.
Q5: My results are not reproducible. What are the common sources of variability?
Inconsistent results can arise from several sources:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number across experiments.
-
Inconsistent Seeding Density: Ensure uniform cell seeding density across all wells of your assay plate.
-
Inaccurate Drug Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.
-
Incubation Time: Adhere to a consistent incubation time for all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Effect on Cell Viability | Concentration too low: The concentration of this compound may be insufficient to inhibit Hsp70 effectively in your cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Poor solubility: The compound may have precipitated out of the culture medium. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. Prepare fresh dilutions for each experiment. | |
| Cell line resistance: The cell line may have intrinsic resistance mechanisms to Hsp70 inhibition. | Consider using a combination treatment with other anti-cancer agents, such as bortezomib, which has shown synergistic effects with this compound.[6][11] | |
| High Background Signal in Viability Assay | Contamination: Bacterial or fungal contamination can interfere with colorimetric or fluorometric readings. | Maintain sterile technique throughout the experiment. Visually inspect plates for any signs of contamination. |
| Reagent Issues: The viability assay reagent (e.g., MTT, CCK-8) may be expired or improperly prepared. | Use fresh, properly stored reagents. | |
| Inconsistent IC50/GI50 Values | Variability in experimental conditions: See "My results are not reproducible" FAQ above. | Standardize all experimental parameters, including cell seeding, drug preparation, and incubation times. |
| Assay endpoint: The chosen time point for the assay may not be optimal for observing the maximal effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Determining the GI50 of this compound using a CCK-8 Assay
This protocol outlines a general procedure for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[5] The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement (CCK-8):
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Quantitative Data Summary
Table 1: IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50/GI50 (µM) | Reference |
| BT474 | Breast Cancer | Not Specified | 10.4 | [13] |
| MDA-MB-468 | Breast Cancer | Not Specified | 14.4 | [13] |
| HCT116 | Colon Cancer | Not Specified | 5.3 | [13] |
| HT29 | Colon Cancer | Not Specified | 12.8 | [13] |
| PC12 | Pheochromocytoma | 24 hours | 64.3 | [5] |
| PC12 | Pheochromocytoma | 48 hours | 61.8 | [5] |
| PC12 | Pheochromocytoma | 72 hours | 50.5 | [5] |
| RPMI 8226 | Multiple Myeloma | 48 hours | 3.04 | [6][7] |
| MM.1S | Multiple Myeloma | 48 hours | 6.48 | [6][7] |
| OPM2 | Multiple Myeloma | 48 hours | 1.74 | [6][7] |
| 211H | Pleural Mesothelioma | 72 hours | 2.2 | [8] |
| H2452 | Pleural Mesothelioma | 72 hours | 1.5 | [8] |
| H28 | Pleural Mesothelioma | 72 hours | 3.1 | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hsp70 Inhibition by this compound
This compound inhibits Hsp70, which in turn affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT/mTOR and MEK/ERK pathways.[5][8][14]
Caption: Hsp70 inhibition by this compound disrupts pro-survival signaling.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the key steps in performing a cell viability assay with this compound.
Caption: Workflow for determining cell viability after this compound treatment.
References
- 1. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 5. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
VER-155008 off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VER-155008 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an adenosine-derived small molecule that functions as a potent inhibitor of the Heat Shock Protein 70 (HSP70) family of molecular chaperones.[1] It competitively binds to the ATP-binding pocket of HSP70, thereby inhibiting its ATPase activity.[1][2][3] This inhibition disrupts the chaperone's function in protein folding, stabilization, and transport, which can lead to the degradation of HSP90 client proteins and induce apoptosis in cancer cells.[3][4]
Q2: Is this compound selective for a specific HSP70 isoform?
This compound exhibits inhibitory activity against multiple members of the HSP70 family, including HSP70, HSC70, and Grp78 (also known as BiP).[5][6][7] While it is a potent inhibitor of HSP70, it also affects other isoforms, which researchers should consider when interpreting experimental results.[5][6][7] Its selectivity over HSP90 is, however, greater than 100-fold.[6][7]
Q3: What are the known downstream signaling pathways affected by this compound?
In various cancer cell models, this compound has been shown to inhibit key survival signaling pathways, including:
Inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of the compound.
Troubleshooting Guide
Problem 1: Inconsistent anti-proliferative effects in my cell line.
-
Possible Cause 1: Cell line-specific sensitivity. The half-maximal inhibitory concentration (GI50) of this compound varies significantly across different cell lines.[4] Refer to the table below for reported GI50 values in various cancer cell lines. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
-
Possible Cause 2: HSP70 expression levels. The expression level of HSP70 can influence a cell line's sensitivity to this compound.[10][11] Overexpression of HSP70 may confer resistance.[10][11] Consider quantifying HSP70 protein levels in your experimental model.
-
Possible Cause 3: Experimental conditions. Ensure consistent cell seeding density, treatment duration, and assay methods. For example, cell proliferation can be assessed using Sulforhodamine B (SRB) or CCK-8 assays.[6][8]
Problem 2: Observing unexpected or off-target effects.
-
Possible Cause 1: Inhibition of multiple HSP70 family members. this compound is known to inhibit HSP70, HSC70, and Grp78.[5][6][7] This lack of absolute specificity can lead to broader cellular effects than anticipated. Consider the roles of these different chaperones in your experimental context.
-
Possible Cause 2: Downstream effects on HSP90 client proteins. Inhibition of HSP70 can lead to the degradation of HSP90 client proteins, which include a wide range of oncoproteins such as HER2, Raf-1, and CDK4.[3][4] This is a known consequence of the mechanism of action but might be considered an "off-target" effect if the research focus is solely on HSP70's direct chaperoning functions.
-
Possible Cause 3: Induction of paraptosis. In some cell lines, such as anaplastic thyroid carcinoma cells, this compound has been shown to induce paraptosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolation and endoplasmic reticulum stress, which requires new protein synthesis.[12]
Problem 3: Difficulty in observing apoptosis.
-
Possible Cause 1: Cell line-dependent cell death mechanism. this compound can induce both caspase-dependent and caspase-independent cell death.[4] For instance, in BT474 breast cancer cells, it induces caspase-3/7 dependent apoptosis, while in HCT116 colon cancer cells, it leads to non-caspase dependent cell death.[4] It is advisable to use multiple apoptosis assays, such as Annexin V staining and caspase activity assays, to get a complete picture.[13]
-
Possible Cause 2: Insufficient drug concentration or treatment duration. The induction of apoptosis may require higher concentrations or longer exposure times than those needed to inhibit proliferation. Refer to the provided protocols and published literature for guidance on appropriate experimental parameters.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| HSP70 | 0.5 | Cell-free |
| HSC70 | 2.6 | Cell-free |
| Grp78 | 2.6 | Cell-free |
Data sourced from multiple references.[5][6][7]
Table 2: Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | 5.3[5][6] |
| HT29 | Colon Cancer | 12.8[5] |
| BT474 | Breast Cancer | 10.4[5] |
| MDA-MB-468 | Breast Cancer | 14.4[5] |
| PC12 (24h) | Pheochromocytoma | 64.3[8] |
| PC12 (48h) | Pheochromocytoma | 61.8[8] |
| PC12 (72h) | Pheochromocytoma | 50.5[8] |
| RPMI 8226 | Multiple Myeloma | 3.04[14] |
| MM.1S | Multiple Myeloma | 6.48[14] |
| OPM2 | Multiple Myeloma | 1.74[14] |
Experimental Protocols
1. Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
Calculate the GI50 value from the dose-response curve.
2. Apoptosis Assay (Caspase-3/7 Activity)
-
Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 24 hours).[15]
-
Use a commercially available homogeneous caspase-3/7 assay kit.
-
Add the caspase-3/7 reagent, which contains a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Normalize the results to a control group (e.g., vehicle-treated cells).
3. Western Blot Analysis for HSP90 Client Protein Degradation
-
Treat cells with this compound for a specified period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate with primary antibodies against HSP90 client proteins (e.g., HER2, Raf-1, AKT) and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. In Vivo Xenograft Mouse Model
-
Implant tumor cells (e.g., PC12 or HCT116) subcutaneously into immunodeficient mice.[8]
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection). Dosing regimens can vary, for example, 25 or 40 mg/kg intravenously for HCT116 xenografts.[5][6]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathways and Experimental Workflows
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 8. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. This compound, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The hsp70 inhibitor VER155008 induces paraptosis requiring de novo protein synthesis in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with VER-155008
Welcome to the technical support center for troubleshooting inconsistent Western blot results, with a special focus on experiments involving the Hsp70 inhibitor, VER-155008. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot results?
This compound is a potent and selective inhibitor of the heat shock protein 70 (Hsp70) family of molecular chaperones.[1][2][3] It functions by competitively binding to the ATP-binding pocket of Hsp70, Hsc70, and Grp78, thereby inhibiting their ATPase activity.[1][3][4] Hsp70 plays a crucial role in protein folding, stability, and degradation. By inhibiting Hsp70, this compound can lead to the degradation of various "client" proteins that rely on Hsp70 for their proper conformation and function.[3] This can indirectly cause inconsistencies in Western blot results by:
-
Altering target protein levels: The expression level of your protein of interest might be unexpectedly altered due to destabilization and subsequent degradation.
-
Affecting loading controls: The expression of commonly used housekeeping proteins (e.g., GAPDH, β-actin) could be affected, leading to inaccurate normalization.
-
Inducing cellular stress responses: Inhibition of Hsp70 can trigger apoptosis or autophagy, leading to widespread changes in the cellular proteome.[5][6]
Q2: My bands are faint or absent after treating my cells with this compound. What are the possible causes?
Several factors could lead to weak or no signal in your Western blot.[7][8][9] When using this compound, consider these possibilities:
-
Target protein degradation: this compound may be causing the degradation of your target protein.
-
Low protein concentration: Ensure you are loading a sufficient amount of total protein.[10][11]
-
Suboptimal antibody concentration: The primary or secondary antibody concentrations may be too low.[8][12]
-
Inefficient protein transfer: Verify that your protein transfer from the gel to the membrane was successful.[13][14]
-
Inactive reagents: Ensure your antibodies and detection reagents have not expired and have been stored correctly.[14]
Q3: I'm observing high background on my blots. How can I reduce it?
High background can obscure your bands of interest and make quantification difficult.[15][16] Common causes and solutions include:
-
Inadequate blocking: Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk vs. BSA).[7][8]
-
Antibody concentration too high: Titrate your primary and secondary antibodies to find the optimal concentration.[15][17]
-
Insufficient washing: Increase the number and duration of wash steps.[18][19]
-
Contaminated buffers: Use fresh, filtered buffers to avoid particulates that can cause speckling.[20]
-
Membrane drying: Do not allow the membrane to dry out at any stage of the process.[11]
Q4: Why do I see multiple or non-specific bands?
The appearance of unexpected bands can be due to several factors:[7][17]
-
Antibody cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Sample degradation: Proteolysis can lead to smaller, non-specific bands. Always use fresh samples and protease inhibitors.[13]
-
Too much protein loaded: Overloading the gel can lead to non-specific antibody binding.[15]
-
Splice variants or post-translational modifications: Your protein of interest may exist in multiple forms.
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in Western blotting.[13][21] To improve reproducibility:
-
Standardize your protocol: Ensure all steps, from cell culture and treatment with this compound to sample preparation and blotting, are performed consistently.[13]
-
Use internal loading controls: Normalize your data to a reliable housekeeping protein that is not affected by this compound treatment in your specific experimental model.[13] It may be necessary to test several loading controls to find a suitable one.
-
Perform technical and biological replicates: This will help you assess the variability in your experiments.[13]
-
Ensure accurate protein quantification: Use a reliable protein assay to load equal amounts of protein in each lane.[11][22]
Troubleshooting Guides
Guide 1: Issues Related to this compound Treatment
| Problem | Possible Cause | Recommended Solution |
| Inconsistent target protein levels across replicates | This compound is an Hsp70 inhibitor and may destabilize your target protein, leading to variable degradation. | Perform a time-course and dose-response experiment to determine the optimal treatment conditions. Assess the stability of your target protein using a protein synthesis inhibitor (e.g., cycloheximide) with and without this compound. |
| Loading control levels are variable | This compound may be affecting the expression of your housekeeping protein. | Validate your loading control. Test multiple housekeeping proteins (e.g., GAPDH, β-actin, Tubulin, Vinculin) to find one that remains stable under your experimental conditions. Consider using total protein normalization (e.g., Ponceau S or Coomassie staining) as an alternative.[13] |
| Unexpected changes in protein expression patterns | Inhibition of Hsp70 can induce cellular stress responses like apoptosis or autophagy, altering the proteome.[5][6] | Monitor markers of apoptosis (e.g., cleaved caspase-3) or autophagy (e.g., LC3-II) to assess if these pathways are activated by this compound in your system. |
Guide 2: General Western Blot Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inefficient protein transfer. | Confirm transfer by staining the membrane with Ponceau S after transfer.[7][13] |
| Low antibody concentration. | Optimize the dilution of your primary and secondary antibodies.[8][12] | |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane.[10][11] | |
| High Background | Inadequate blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Try different blocking agents (e.g., 5% non-fat milk, 5% BSA).[7][8] |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and/or duration of washes. Add a detergent like Tween 20 to your wash buffer.[18] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[15] | |
| Sample degradation. | Prepare fresh samples and always add protease inhibitors to your lysis buffer.[13] | |
| "Smiling" Bands | Gel ran too hot. | Run the gel at a lower voltage or in a cold room.[12] |
| Patchy or Uneven Blot | Air bubbles trapped during transfer. | Carefully remove any air bubbles between the gel and the membrane before starting the transfer.[17] |
| Uneven agitation during incubation. | Ensure the membrane is fully submerged and agitated gently and consistently during all incubation and wash steps.[14][20] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general framework. Optimization may be required for specific proteins and antibodies.
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer for 5-10 minutes.[23]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.[24]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.[16]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[16]
-
Capture the signal using a digital imager or X-ray film.
-
-
Quantification:
Visualizations
Caption: A diagram illustrating the key stages of the Western blot experimental workflow.
Caption: The mechanism of action of this compound as an Hsp70 inhibitor.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Hsp70 ATPase activity and protein renaturation by a novel Hsp70-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 6. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. astorscientific.us [astorscientific.us]
- 21. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 22. Guide to western blot quantification | Abcam [abcam.com]
- 23. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. bitesizebio.com [bitesizebio.com]
improving VER-155008 efficacy in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VER-155008. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on improving the efficacy of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Heat shock protein 70 (Hsp70) family of molecular chaperones.[1][2][3] It functions as an ATP-competitive inhibitor by binding to the nucleotide-binding domain (NBD) of Hsp70, which prevents the allosteric regulation between the NBD and the substrate-binding domain (SBD).[4] This inhibition of Hsp70's ATPase activity disrupts its chaperone function, leading to the degradation of Hsp90 client proteins and induction of apoptosis in cancer cells.[2][3]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to suppress tumor progression by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[5][6] Inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of the compound.[5]
Q3: What are the recommended in vitro concentrations for this compound?
A3: The effective concentration of this compound in vitro is cell-line dependent. The 50% inhibitory concentration (IC50) for Hsp70 is approximately 0.5 µM.[1][2] For various cancer cell lines, the 50% growth inhibition (GI50) values typically range from 5.3 µM to 14.4 µM.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: How should this compound be prepared for in vivo administration?
A4: For in vivo studies, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7] It is crucial to ensure the compound is fully dissolved. This can be aided by warming the solution to 37°C and using sonication.[7][8] For mice, especially those that are sensitive, the concentration of DMSO should be kept low, ideally below 10% for normal mice and below 2% for nude or transgenic mice.[7]
Q5: What is the observed bioavailability and clearance of this compound in animal models?
A5: In vivo pharmacokinetic studies in mice have shown that this compound exhibits rapid plasma clearance.[1][9] When administered intravenously to mice, it is quickly metabolized.[2][8] This is a critical factor to consider when designing dosing schedules for efficacy studies.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in animal xenograft studies.
-
Possible Cause 1: Suboptimal Dosing Schedule.
-
Possible Cause 2: Poor Solubility and Formulation.
-
Possible Cause 3: Tumor Model Resistance.
-
Suggestion: The specific genetic background of the tumor cells can influence their sensitivity to Hsp70 inhibition. Confirm the dependence of your xenograft model on the Hsp70 pathway. Consider combination therapies, as this compound has been shown to potentiate the effects of other anti-cancer agents like Hsp90 inhibitors.
-
Issue 2: High variability in in vitro assay results.
-
Possible Cause 1: Compound Precipitation.
-
Suggestion: this compound has limited aqueous solubility. When diluting from a DMSO stock into aqueous culture media, ensure the final DMSO concentration is kept low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitate after adding the compound.
-
-
Possible Cause 2: Cell Density and Proliferation Rate.
-
Suggestion: The anti-proliferative effects of this compound can be influenced by the initial cell seeding density and the growth rate of the cells. Standardize your cell seeding protocols and ensure cells are in the exponential growth phase at the start of the experiment.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Inhibition of other Hsp70 family members.
-
Possible Cause 2: Solvent Toxicity.
-
Suggestion: High concentrations of DMSO can be toxic to cells. Always include a vehicle-only control in your experiments to account for any effects of the solvent.[7]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Hsp70) | 0.5 µM | Cell-free assay | [1][2] |
| IC50 (Hsc70) | 2.6 µM | Cell-free assay | [1][2] |
| IC50 (Grp78) | 2.6 µM | Cell-free assay | [1][2] |
| GI50 | 5.3 µM | HCT116 (colon carcinoma) | [1] |
| GI50 | 10.4 µM | BT474 (breast carcinoma) | [1] |
| GI50 | 12.8 µM | HT29 (colon adenocarcinoma) | [1] |
| GI50 | 14.4 µM | MB-468 (breast carcinoma) | [1] |
| In Vivo Dose (Pheochromocytoma Xenograft) | Not specified, but significant tumor growth inhibition observed. | PC12 cells in mice | [5] |
| In Vivo Dose (Alzheimer's Model) | 10 µmol/kg/day, i.p. | 5XFAD mice | [1][10] |
| In Vivo Dose (Colon Carcinoma Xenograft) | 25 or 40 mg/kg, i.v. | HCT116 cells in mice | [2][8][9] |
| Tumor Volume Reduction (Pheochromocytoma) | Control: 2584.7 ± 525.6 mm³ vs. Treated: 1253.9 ± 157.8 mm³ | PC12 xenograft | [5] |
Experimental Protocols
Western Blot Analysis for Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, MEK, and ERK overnight at 4°C. Also, probe for Hsp70 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Animal Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (prepared as described in the FAQs) or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
VER-155008 dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VER-155008.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for this compound is not showing a standard sigmoidal shape. What are the potential causes and solutions?
An atypical dose-response curve can be attributed to several factors, ranging from experimental setup to the inherent biological activity of the compound.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility: this compound has limited aqueous solubility. Precipitation at higher concentrations can lead to a plateau or a decrease in the expected effect.
-
Solution: Always prepare fresh stock solutions in a suitable solvent like DMSO.[1][2] When preparing working dilutions, ensure the final DMSO concentration is low and consistent across all wells to avoid solvent-induced toxicity.[3] Visually inspect your highest concentrations for any signs of precipitation before adding them to the cells.
-
-
Off-Target Effects at High Concentrations: At supra-physiological concentrations, this compound may exhibit off-target effects, leading to a U-shaped or bell-shaped dose-response curve.
-
Solution: Narrow down the concentration range to be tested based on the known IC50 values for your cell line or similar cell types.[4] It is advisable to start with a broad range and then perform a more focused analysis around the initial estimated IC50.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact the results of cell viability or proliferation assays.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, check the plate under a microscope to confirm even cell distribution.
-
-
Assay Incubation Time: The duration of exposure to this compound can influence the observed effect.
-
Solution: Optimize the incubation time for your specific cell line and assay. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.
-
Q2: I am observing significant cell death even at very low concentrations of this compound. Is this expected?
While this compound is designed to induce cell death in cancer cells, excessive toxicity at low concentrations might indicate an issue.
Potential Causes & Troubleshooting Steps:
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[3]
-
Solution: Include a vehicle-only control in your experiment to assess the effect of the solvent on cell viability. Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) and is consistent across all treatments.[3]
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to Hsp70 inhibition.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic agents.
-
Solution: Regularly test your cell cultures for contamination.
-
Q3: The inhibitory effect of this compound in my assay seems to plateau at higher concentrations and does not reach 100% inhibition. Why is this happening?
A plateau in the dose-response curve below 100% inhibition is a common observation.
Potential Causes & Troubleshooting Steps:
-
Compound Stability: this compound might degrade in culture medium over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.
-
-
Cellular Resistance Mechanisms: Cells can develop resistance to Hsp70 inhibition, or a subpopulation of cells may be inherently resistant.
-
Solution: Investigate potential resistance mechanisms, such as the upregulation of other HSPs or alternative survival pathways.
-
-
Assay Limitations: The dynamic range of your assay might be limited. For example, in a metabolic assay like MTT, a small population of metabolically active but non-proliferating cells can result in a baseline signal.
-
Solution: Consider using a complementary assay to measure cell death, such as an apoptosis assay (e.g., Annexin V staining) or a cytotoxicity assay (e.g., LDH release).
-
Data Presentation
Table 1: Reported IC50 and GI50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| Hsp70 (cell-free) | N/A | FP Assay | 0.5 | [3][4] |
| Hsc70 (cell-free) | N/A | FP Assay | 2.6 | [3][4] |
| Grp78 (cell-free) | N/A | FP Assay | 2.6 | [3][4] |
| BT474 | Breast Cancer | Proliferation | 10.4 | [1][4] |
| MDA-MB-468 | Breast Cancer | Proliferation | 14.4 | [1][4] |
| HCT116 | Colon Cancer | Proliferation | 5.3 | [1][4] |
| HT29 | Colon Cancer | Proliferation | 12.8 | [1][4] |
| 211H | Pleural Mesothelioma | Viability | 2.2 | [6] |
| H2452 | Pleural Mesothelioma | Viability | 1.5 | [6] |
| H28 | Pleural Mesothelioma | Viability | 3.1 | [6] |
Experimental Protocols
Protocol 1: General Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Assay: Add the viability reagent according to the manufacturer's instructions and read the plate on a suitable plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50/GI50 value.
Protocol 2: Western Blot for Hsp70 Client Protein Degradation
-
Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp70 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin).[6][7]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating VER-155008 Toxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of VER-155008 in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in primary neuron cultures?
A1: The optimal concentration of this compound is highly dependent on the specific neuron type and experimental goals. Based on existing literature, a concentration range of 0.05 µM to 5 µM has been used to observe neuroprotective effects, such as the reversal of Aβ-induced axonal degeneration.[1] However, higher concentrations, similar to those used in cancer cell lines (5-40 µM), are likely to induce cytotoxicity.[2] We strongly recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron culture.
Q2: What is the mechanism of this compound-induced toxicity in neurons?
A2: this compound is an inhibitor of Heat Shock Protein 70 (Hsp70) and its cognates, with IC50 values in the low micromolar range.[2][3] Hsp70 plays a crucial neuroprotective role by inhibiting both caspase-dependent and caspase-independent apoptotic pathways.[4] By inhibiting Hsp70, this compound can inadvertently trigger these apoptotic cascades, leading to neuronal cell death. The toxicity may be mediated through the activation of pro-apoptotic Bcl-2 family proteins and the JNK signaling pathway, which are known to be involved in stress-induced neuronal apoptosis.[5][6][7]
Q3: How should I prepare and store this compound for use in cell culture?
A3: this compound is soluble in organic solvents like DMSO at concentrations up to 30-100 mg/mL.[8][9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can be stored at -20°C for up to a year or at -80°C for up to two years.[3] For working solutions, the DMSO stock should be diluted in your culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Aqueous solutions of this compound are not stable and should be used on the same day.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in primary neuron cultures.
| Problem | Possible Cause | Recommended Solution |
| High levels of neuronal death observed at all tested concentrations. | The concentration range of this compound is too high. | Perform a dose-response experiment starting from a much lower concentration range (e.g., 10 nM - 1 µM) to identify a non-toxic window. |
| Primary neurons are highly sensitive to the compound. | Reduce the incubation time with this compound. A shorter exposure may be sufficient to achieve the desired effect without causing widespread cell death. | |
| Suboptimal culture conditions are exacerbating toxicity. | Ensure optimal primary neuron culture conditions, including proper coating of culture vessels (e.g., with Poly-D-Lysine), use of serum-free neuronal culture medium (e.g., Neurobasal with B27 supplement), and appropriate cell seeding density.[5][10][11][12] | |
| Neurite outgrowth is inhibited or retracted. | This compound concentration is disrupting cytoskeletal dynamics. | Titrate down the concentration of this compound. While low concentrations have been shown to promote axonal regrowth in a specific context, higher concentrations may be detrimental.[1] |
| The culture is stressed. | Co-treat with a broad-spectrum neuroprotective agent, such as a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a JNK inhibitor (e.g., SP600125), to counteract the pro-apoptotic signaling induced by Hsp70 inhibition. | |
| Inconsistent results between experiments. | Variability in primary neuron culture health. | Standardize the primary neuron isolation and culture protocol to ensure consistent cell health and density between batches. |
| Degradation of this compound in the working solution. | Prepare fresh working dilutions of this compound from a frozen DMSO stock for each experiment. Do not store diluted aqueous solutions.[8] |
Experimental Protocols
Dose-Response Analysis using MTT Assay
This protocol is for determining the cytotoxic concentration of this compound in your primary neuron culture.
Materials:
-
Primary neuron culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Plate reader
Procedure:
-
Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and differentiate for the recommended time.
-
Prepare serial dilutions of this compound in your complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully replace the medium in each well with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570-590 nm using a plate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Assessment of Apoptosis using TUNEL Assay
This protocol is for detecting DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary neuron culture grown on coverslips
-
In Situ Cell Death Detection Kit (e.g., TMR red)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.3% Triton X-100 in PBS)
-
Blocking solution (10% BSA in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat primary neurons with this compound at the desired concentrations.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Rinse the coverslips with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 4 minutes at room temperature.[14]
-
Rinse the coverslips three times with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.[14]
-
Rinse the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 15 minutes.[15]
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.
Measurement of Caspase-3 Activity
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary neuron culture
-
Caspase-3 Assay Kit (Colorimetric)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Plate and treat primary neurons with this compound as desired.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's protocol. This typically involves resuspending the cell pellet in chilled Cell Lysis Buffer.
-
Determine the protein concentration of the lysates. Adjust the concentration to be within the recommended range for the assay (e.g., 50-200 µg of protein per well).[16]
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate to initiate the reaction.[16]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.[17]
-
The increase in absorbance is proportional to the caspase-3 activity in the sample.
Visualizations
Caption: Proposed signaling pathway of this compound-induced neuronal toxicity.
References
- 1. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Serum- and Antioxidant-Free Primary Culture Model of Mouse Cortical Neurons for Pharmacological Screen and Studies of Neurotrophic and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 11. Serum-Free Media for Neural Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. abcam.com [abcam.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
refining experimental protocols for VER-155008
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing VER-155008, a potent inhibitor of Heat Shock Protein 70 (Hsp70). Here you will find detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an adenosine-derived small molecule that functions as an ATP-competitive inhibitor of the Hsp70 family of molecular chaperones.[1][2] It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing ATP hydrolysis, which is essential for its chaperone activity.[1][2] This inhibition disrupts the proper folding of client proteins, leading to their degradation and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[3] this compound has been shown to down-regulate the phosphorylation of key signaling pathways, including PI3K/AKT/mTOR and MEK/ERK.[4][5]
Q2: What is the solubility of this compound and how should I prepare stock solutions?
A2: this compound is soluble in organic solvents such as DMSO and dimethyl formamide (DMF) at approximately 30 mg/mL.[6] It is sparingly soluble in aqueous buffers.[6] For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO (e.g., 10-50 mM).[7] For in vivo studies, a common formulation involves dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Always prepare fresh working solutions from the stock for your experiments and avoid repeated freeze-thaw cycles.[7]
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Generally, concentrations ranging from 1 µM to 20 µM are used for in vitro assays.[7] The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values typically fall within the range of 5 µM to 15 µM for many cancer cell lines.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the known downstream effects of this compound treatment?
A4: Inhibition of Hsp70 by this compound leads to several downstream cellular effects. These include the degradation of Hsp90 client proteins such as AKT, Raf-1, and Her2.[11][12] Treatment with this compound has been shown to induce G1 phase cell cycle arrest in some cancer cell lines.[3] Furthermore, it can trigger apoptosis through both caspase-dependent and independent pathways.[11] The compound also suppresses key cell survival signaling pathways like PI3K/AKT/mTOR and MEK/ERK.[4][5]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, studies have shown that this compound can act synergistically with other anti-cancer agents. For example, it can potentiate the apoptotic effects of Hsp90 inhibitors.[11][13] Combining this compound with other therapeutic agents could be a promising strategy to enhance anti-tumor activity.
Data Presentation
Table 1: Inhibitory Activity of this compound against Hsp70 Family Members
| Target | IC50 |
| Hsp70 | 0.5 µM |
| Hsc70 | 2.6 µM |
| Grp78 | 2.6 µM |
Data sourced from MedChemExpress and Tocris Bioscience.[9]
Table 2: GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| HCT116 | Colon Carcinoma | 5.3 µM |
| BT474 | Breast Cancer | 10.4 µM |
| HT29 | Colon Carcinoma | 12.8 µM |
| MB-468 | Breast Cancer | 14.4 µM |
Data represents the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment. Sourced from Selleck Chemicals and APExBIO.[10][14]
Experimental Protocols
Cell Viability Assay (CCK8/MTT)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[7] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.[4]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50/GI50 value.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[4]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., Hsp70, p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between Hsp70 and its client proteins following this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound as required. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest (e.g., Hsp70) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
Mandatory Visualization
Caption: Mechanism of action of this compound on the Hsp70 chaperone cycle.
Caption: Signaling pathways affected by this compound-mediated Hsp70 inhibition.
Caption: A logical workflow for troubleshooting common issues with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO in the culture medium is kept low (ideally ≤0.1%).[7] Prepare fresh dilutions from a high-concentration DMSO stock solution just before use.[6] |
| No significant effect on cell viability | - Insufficient concentration. - Short incubation time. - Cell line is resistant. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1-50 µM). - Increase the incubation time (e.g., up to 72 hours).[4] - Verify the Hsp70 expression levels in your cell line; low expression may confer resistance. |
| High background in Western blots | Non-specific antibody binding. | - Optimize blocking conditions (e.g., increase blocking time or change blocking agent). - Titrate primary and secondary antibody concentrations. - Ensure adequate washing steps. |
| Inconsistent results between experiments | - Variability in compound preparation. - Inconsistent cell passage number or density. | - Always use freshly prepared working solutions of this compound.[6] - Maintain consistent cell culture practices, including using cells within a similar passage number range and seeding at the same density. |
| Unexpected off-target effects | High concentrations of the inhibitor may lead to non-specific effects. | - Use the lowest effective concentration determined from your dose-response studies. - Consider using a structurally different Hsp70 inhibitor as a control to confirm that the observed effects are specific to Hsp70 inhibition.[15] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bca-protein.com [bca-protein.com]
- 8. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound = 98 HPLC 1134156-31-2 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsp70 Inhibitors: VER-155008 vs. Apoptozole
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 70 (Hsp70) is a molecular chaperone that plays a critical role in cellular homeostasis and is overexpressed in a variety of cancers, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of two Hsp70 inhibitors, VER-155008 and apoptozole, with a focus on their mechanism of action, efficacy, and potential liabilities.
Executive Summary
This compound is a potent and specific ATP-competitive inhibitor of Hsp70 that has demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its mechanism of action is well-characterized, and it serves as a reliable tool for studying the consequences of Hsp70 inhibition. In contrast, while apoptozole has been reported to inhibit Hsp70 and induce apoptosis, significant concerns have been raised regarding its tendency to form aggregates in aqueous solutions. This aggregation can lead to non-specific inhibition and may confound experimental results, making its use as a specific Hsp70 inhibitor questionable.
Data Presentation
Biochemical and Cellular Activity
| Parameter | This compound | Apoptozole | Reference(s) |
| Binding Site | ATP-binding pocket of the Nucleotide Binding Domain (NBD) | Reported to bind the ATPase domain, but specificity is debated due to aggregation. | [1] |
| Mechanism of Action | ATP-competitive inhibition | Inhibition of ATPase activity; potential for non-specific inhibition via aggregation. | [1][2][3] |
| Hsp70 IC50 | 0.5 µM | Not clearly established due to aggregation issues. | [4][5] |
| Hsc70 IC50 | 2.6 µM | Not clearly established. | [4][5] |
| Grp78 IC50 | 2.6 µM | Not clearly established. | [4][5] |
| Hsp70 Kd | 0.3 µM | 0.14 µM (Note: this value may be influenced by aggregation) | [2][4][6] |
| Hsc70 Kd | - | 0.21 µM (Note: this value may be influenced by aggregation) | [2][6] |
Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | This compound (µM) | Apoptozole (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | 5.3 | - | [4][7] |
| HT29 | Colorectal Adenocarcinoma | 12.8 | - | [4] |
| BT474 | Breast Carcinoma | 10.4 | - | [4] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | - | [4] |
| A549 | Lung Carcinoma | - | 0.13 - 7 | [6] |
| HeLa | Cervical Cancer | - | 5 - 7 | [6] |
| MDA-MB-231 | Breast Cancer | - | 5 - 7 | [6] |
| SK-OV-3 | Ovarian Cancer | - | 0.22 | [6] |
| HCT-15 | Colon Cancer | - | 0.25 | [6] |
Mechanism of Action and Signaling Pathways
This compound acts as a classic competitive inhibitor, binding to the ATPase domain of Hsp70 and preventing the binding and hydrolysis of ATP. This disruption of the Hsp70 chaperone cycle leads to the accumulation of misfolded client proteins, ultimately triggering cellular stress and apoptosis. One of the key downstream effects of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8][9]
Apoptozole has been reported to inhibit the ATPase activity of Hsp70 and induce apoptosis.[2] However, a significant body of evidence suggests that apoptozole forms aggregates at micromolar concentrations in aqueous solutions.[3] This aggregation can lead to non-specific interactions with proteins, including Hsp70, potentially causing artifacts in experimental assays. Dynamic light scattering (DLS) experiments have shown that apoptozole forms large particles, while this compound does not show evidence of aggregation under similar conditions.[3]
Experimental Protocols
Hsp70 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp70.
Materials:
-
Purified Hsp70 protein
-
Hsp40 (co-chaperone, to stimulate ATPase activity)
-
ATP
-
Assay Buffer (e.g., 100 mM Tris pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Test compounds (this compound or apoptozole) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or Malachite Green-based phosphate detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing Hsp70 and Hsp40 in the assay buffer.
-
Add the test compound at various concentrations to the wells of the plate. Include a DMSO control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to Hsp70.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60-120 minutes).
-
Stop the reaction and measure the amount of ADP produced (using ADP-Glo™) or inorganic phosphate released (using Malachite Green).
-
Calculate the percent inhibition of ATPase activity for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and apoptozole
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or apoptozole. Include a vehicle (DMSO) control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% inhibition of cell growth) for each compound.
Visualizations
Caption: this compound inhibits Hsp70 ATPase activity, leading to client protein accumulation, apoptosis, and suppression of the PI3K/AKT/mTOR pathway.
Caption: Apoptozole's tendency to form aggregates can lead to non-specific interactions with Hsp70 and other proteins, resulting in unreliable experimental outcomes.
Conclusion
For researchers seeking a specific and well-characterized inhibitor of Hsp70, this compound is the superior choice. Its ATP-competitive mechanism of action is clearly defined, and its effects on cellular pathways are being actively investigated. While apoptozole has shown some anti-cancer activity, the significant concerns regarding its aggregation and potential for non-specific inhibition make it a less reliable tool for targeted Hsp70 research. When designing experiments to probe the function of Hsp70, the use of a well-validated inhibitor like this compound is crucial for obtaining clear and interpretable results.
References
- 1. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: VER-155008 and Hsp90 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting molecular chaperones has emerged as a promising strategy to combat the progression of various malignancies. Among these, Heat Shock Protein 90 (Hsp90) and Heat Shock Protein 70 (Hsp70) have garnered significant attention due to their crucial roles in stabilizing a multitude of oncoproteins. This guide provides a comprehensive comparison of VER-155008, a selective inhibitor of Hsp70, and the broader class of Hsp90 inhibitors, offering insights into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Chaperones
This compound is a potent and selective ATP-competitive inhibitor of the Hsp70 family of molecular chaperones, including Hsp70 (HSPA1A), Hsc70 (HSPA8), and Grp78 (HSPA5/BiP)[1][2]. By binding to the N-terminal ATPase domain of Hsp70, this compound disrupts its chaperone function, leading to the inhibition of protein folding and repair. This ultimately results in the downregulation of key signaling pathways, such as PI3K/AKT/mTOR and MEK/ERK, and can induce cell cycle arrest and apoptosis in cancer cells[3]. Notably, while this compound does not directly inhibit Hsp90, its disruption of the Hsp70 chaperone machinery can lead to the degradation of Hsp90 client proteins[1][4].
In contrast, Hsp90 inhibitors directly target the Hsp90 molecular chaperone. The majority of these inhibitors are ATP-competitive, binding to the N-terminal ATP pocket of Hsp90. This inhibition prevents the conformational maturation of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation, including mutated p53, Bcr-Abl, Raf-1, Akt, and HER2/ErbB2. The destabilization of these client proteins leads to their ubiquitination and subsequent degradation by the proteasome, thereby disrupting multiple oncogenic signaling pathways simultaneously[5].
Preclinical Performance: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and various Hsp90 inhibitors across different cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 5.3 (GI50) | [2][4] |
| HT29 | Colon Carcinoma | 12.8 (GI50) | [2] |
| BT474 | Breast Carcinoma | 10.4 (GI50) | [2] |
| MDA-MB-468 | Breast Carcinoma | 14.4 (GI50) | [2] |
| RPMI 8226 | Multiple Myeloma | 3.04 (IC50) | [6] |
| MM.1S | Multiple Myeloma | 6.48 (IC50) | [6] |
| OPM2 | Multiple Myeloma | 1.74 (IC50) | [6] |
Table 2: In Vitro Efficacy of Select Hsp90 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [7] |
| 17-AAG | H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | [7] |
| 17-AAG | H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | [7] |
| IPI-504 | H1975 | Lung Adenocarcinoma | <100 | [7] |
| STA-9090 (Ganetespib) | H1975 | Lung Adenocarcinoma | <50 | [7] |
| AUY-922 (Luminespib) | H1975 | Lung Adenocarcinoma | <20 | [7] |
| Geldanamycin | MDA-MB-231 | Breast Cancer | 60 | [8] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Pheochromocytoma (PC12 xenograft) | Not specified | Significantly inhibited tumor growth | [3] |
| This compound | Colon Carcinoma (HCT116 xenograft) | 40 mg/kg, i.v. | Rapid plasma clearance, low tumor levels | [2] |
| 17-DMAG | Cervical Carcinoma (xenograft) | Close to MTD | Limited tumor growth reduction | [9] |
| ENMD-2076 | Colorectal Cancer (HT-29 xenograft) | 100 or 200 mg/kg, p.o. daily | Tumor growth inhibition and regression | [10] |
| SNX-5542 | MET-Amplified Tumor (PR-GTL-16 xenograft) | Not specified | Dose-dependent tumor growth inhibition | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Hsp90 and Hsp70 inhibition pathways in cancer cells.
Caption: A typical experimental workflow for evaluating chaperone inhibitors.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of the inhibitors on cancer cell proliferation and viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or Hsp90 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the inhibitor (this compound or Hsp90 inhibitor) and a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
-
2. Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to determine the effect of the inhibitors on the protein levels of Hsp90 clients.
-
Materials:
-
Cancer cell lines
-
This compound or Hsp90 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative protein levels.
-
3. In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound or Hsp90 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intravenous injection).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Conclusion
Both this compound and Hsp90 inhibitors represent promising therapeutic strategies for cancer treatment by targeting the cellular machinery responsible for maintaining oncoprotein stability. While Hsp90 inhibitors have a broader, more direct impact on a wide range of client proteins, this compound offers a more targeted approach by inhibiting the Hsp70 chaperone system, which can also lead to the destabilization of Hsp90 clients. The choice between these inhibitors may depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel chaperone inhibitors in the quest for more effective cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 9. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Comparative Guide to the Validation of VER-155008's Effect on Hsp90 Client Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VER-155008's performance in modulating Heat shock protein 90 (Hsp90) client proteins against other alternative inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: this compound and the Hsp90 Chaperone Machinery
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are essential for cell signaling, proliferation, and survival. In cancer cells, Hsp90 is often overexpressed and is crucial for stabilizing oncoproteins that drive tumor growth and progression, making it a prime target for cancer therapy.
This compound is a potent, adenosine-derived small molecule inhibitor. However, it is crucial to note that this compound does not directly inhibit Hsp90. Instead, it is a highly selective inhibitor of the Hsp70 family of chaperones (Hsp70, Hsc70, and Grp78/BiP).[1][2] Hsp70 acts as an obligate co-chaperone for Hsp90, transferring client proteins to it for final maturation.[3] By inhibiting the ATPase activity of Hsp70, this compound disrupts the entire Hsp90 chaperone cycle.[4] This disruption prevents the proper folding and stabilization of Hsp90 client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5][6] This indirect mechanism of action phenotypically mimics that of direct Hsp90 inhibitors.[5]
Mechanism of Action and Comparative Landscape
This compound's primary mechanism involves competitively binding to the ATP-binding pocket of Hsp70 family members.[3][4] This action stalls the chaperone cycle, preventing the release of substrate proteins and their subsequent transfer to Hsp90. The resulting instability of Hsp90 client proteins triggers their degradation.
This contrasts with traditional Hsp90 inhibitors, such as Geldanamycin derivatives (e.g., 17-AAG) or purine-based inhibitors (e.g., NVP-AUY922), which directly target the N-terminal ATP-binding pocket of Hsp90 itself.[7] While both classes of drugs lead to the degradation of Hsp90 clients, targeting Hsp70 offers a different therapeutic angle and may circumvent some resistance mechanisms associated with direct Hsp90 inhibition.
Below is a diagram illustrating the Hsp70/Hsp90 chaperone cycle and the points of intervention for this compound and direct Hsp90 inhibitors.
Caption: Hsp70/Hsp90 chaperone cycle and inhibitor action.
Quantitative Data Presentation
The efficacy of this compound has been validated across various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation and induction of Hsp90 client protein degradation.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (μM) | Reference |
| HCT116 | Colon Carcinoma | GI₅₀ | 5.3 | [5][8] |
| BT474 | Breast Carcinoma | GI₅₀ | 10.4 | [2] |
| HT29 | Colon Carcinoma | GI₅₀ | 12.8 - 14.4 | [2][8] |
| MDA-MB-468 | Breast Carcinoma | GI₅₀ | 14.4 | [2] |
| PC12 | Pheochromocytoma | IC₅₀ (72h) | 50.5 | [9] |
| INA-6 | Multiple Myeloma | IC₅₀ | 2.5 | [10] |
| KMS11 | Multiple Myeloma | IC₅₀ | 4.0 | [10] |
GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.
Table 2: Comparison of Hsp70 Inhibitors on Hsp90 Client Protein Levels
This table compares the ability of this compound with other Hsp70 inhibitors to reduce the levels of established Hsp90 client proteins in cancer cells after 24 hours of treatment.
| Inhibitor | Target(s) | Concentration | CDK4 Degradation | C-RAF Degradation | HER2 Degradation | Reference |
| This compound | Hsp70/Hsc70 | 20 µM | Yes | Partial | Yes | [3] |
| PES-Cl | Hsp70 | 10 µM | Yes | Partial | Yes | [3] |
| MKT-077 | Hsp70/HSPA9 | 10 µM | Yes | No | Yes | [3] |
Impact on Key Signaling Pathways
By inducing the degradation of multiple client proteins, this compound effectively downregulates several oncogenic signaling pathways simultaneously. Notably, it has been shown to inhibit the PI3K/AKT/mTOR and MEK/ERK pathways, which are critical for tumor cell proliferation, migration, and survival.[9][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for assessing the effects of this compound.
Cell Viability Assay (MTT/CCK8)
This protocol determines the effect of an inhibitor on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve formazan crystals. For CCK8, no solubilization is needed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI₅₀ or IC₅₀ value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to quantify the levels of specific proteins following inhibitor treatment.[12]
-
Cell Lysis: Plate and treat cells with this compound for the desired time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the Hsp90 client proteins of interest (e.g., HER2, Akt, CDK4) and a loading control (e.g., Actin, GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of the client proteins to the loading control.
Caption: Standard workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool for studying the cellular consequences of Hsp70 inhibition. Its mechanism of action, while indirect, leads to the robust degradation of Hsp90 client proteins, phenocopying the effects of direct Hsp90 inhibitors. By disrupting the Hsp70/Hsp90 chaperone machinery, this compound simultaneously downregulates multiple oncogenic signaling pathways, inhibiting cancer cell proliferation and survival. The data presented in this guide demonstrate its efficacy across various cell lines and provide a framework for its experimental validation. As an alternative to direct Hsp90 inhibitors, this compound offers a distinct approach for both basic research into chaperone biology and the development of novel anti-cancer therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative approaches to Hsp90 modulation for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bca-protein.com [bca-protein.com]
- 9. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma | Haematologica [haematologica.org]
- 11. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
VER-155008 selectivity for Hsp70 over other heat shock proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VER-155008's selectivity for Heat Shock Protein 70 (Hsp70) over other heat shock proteins. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
Selectivity Profile of this compound
This compound is an adenosine-derived small molecule inhibitor that targets the Hsp70 family of molecular chaperones.[1][2] It functions as an ATP-competitive inhibitor by binding to the nucleotide-binding domain (NBD) of Hsp70, which prevents the allosteric control between the NBD and the substrate binding domain (SBD).[3] This inhibition of Hsp70's ATPase activity disrupts its ability to protect client proteins from misfolding and aggregation, a pathway often exploited by cancer cells for survival.[4]
Experimental data demonstrates that this compound exhibits potent inhibition of Hsp70 and also binds to other Hsp70 isoforms, namely Hsc70 (Heat shock cognate 70) and Grp78 (Glucose-regulated protein 78, also known as BiP).[1][2][5] Importantly, it displays significant selectivity for the Hsp70 family over Hsp90β.[1][2]
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various heat shock proteins, providing a clear comparison of its selectivity.
| Heat Shock Protein | IC50 (μM) | Selectivity over Hsp90β |
| Hsp70 | 0.5[1][2][5] | >400-fold |
| Hsc70 | 2.6[5][6][7] | >77-fold |
| Grp78 (BiP) | 2.6[1][2][5] | >77-fold |
| Hsp90β | >200[1][2] | - |
Experimental Protocols
The inhibitory activity of this compound is primarily determined using a cell-free fluorescence polarization (FP) assay. This assay measures the compound's ability to displace a fluorescently labeled ATP probe from the nucleotide-binding domain of the target heat shock protein.
Fluorescence Polarization (FP) Assay for Hsp70, Hsc70, and Grp78
Principle: This competitive binding assay relies on the principle that a small, fluorescently labeled ligand (probe) tumbles rapidly in solution and has a low fluorescence polarization value. When bound to a larger protein, the probe's tumbling is restricted, resulting in a higher polarization value. An inhibitor that competes with the probe for binding to the protein will cause a decrease in the polarization value.
Methodology:
-
Assay Buffer: The assay is typically conducted in an aqueous buffer, for example, 100 mM Tris pH 7.4, 150 mM KCl, and 5 mM CaCl2.[7]
-
Reagents:
-
Procedure:
-
The assay is performed in 96-well black polystyrene plates.[7]
-
For the Hsp70 assay, specific concentrations of the Hsp70 protein and the fluorescent probe are incubated together.
-
For Hsc70, the protein and probe concentrations are 0.3 μM and 20 nM, respectively, with a 30-minute incubation at 22°C.[6]
-
For Grp78, the protein and probe concentrations are 2 μM and 10 nM, respectively, with a 2-hour incubation at 22°C.[6]
-
A dilution series of this compound is added to the wells.
-
The reaction mixtures are incubated to reach binding equilibrium. For Hsp70, this is typically 3 hours.[6]
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[6]
-
The data is then fitted using a 4-parameter logistical model to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the probe's binding.
-
Visualizing Experimental and Signaling Pathways
To further illustrate the experimental workflow and the biological impact of this compound, the following diagrams are provided.
Caption: Workflow for determining IC50 values using a fluorescence polarization assay.
Inhibition of Hsp70 by this compound has been shown to impact downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MEK/ERK pathways.[8][9]
Caption: Inhibition of Hsp70 by this compound disrupts the PI3K/AKT/mTOR and MEK/ERK signaling pathways.
References
- 1. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bca-protein.com [bca-protein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 8. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
VER-155008: A Potential Therapeutic for Axonal Regeneration in Alzheimer's Disease
A Comparative Guide for Researchers and Drug Development Professionals
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by cognitive decline and memory loss, pathologically marked by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A critical, yet often overlooked, aspect of AD pathology is the degeneration of axons, the essential conduits for neuronal communication. The regeneration of these damaged axons presents a promising therapeutic avenue for restoring neural circuits and potentially reversing cognitive deficits. This guide provides a comprehensive comparison of VER-155008, a small molecule inhibitor of Heat Shock Cognate 70 (HSC70), and its impact on axonal regeneration in the 5XFAD mouse model of Alzheimer's disease.
This compound: Targeting HSC70 to Promote Axonal Regrowth
This compound has emerged as a significant compound of interest due to its ability to promote axonal regeneration.[1][2] It functions by inhibiting HSC70, a molecular chaperone that has been implicated in axonal degeneration.[1][2] Studies have shown that in the 5XFAD mouse model, this compound not only fosters the regrowth of axons but also reduces the pathological hallmarks of AD, including amyloid plaques and hyperphosphorylated tau.[1][2][3]
The proposed mechanism of action for this compound in promoting axonal regeneration involves the reduction of HSC70 levels. This, in turn, may prevent the degradation of key structural proteins necessary for axonal growth and stability.[4]
Comparative Analysis: this compound and Other Axonal Regeneration Strategies
While this compound shows considerable promise, it is essential to consider it within the broader landscape of therapies targeting axonal regeneration in AD. One such alternative is diosgenin , a steroid sapogenin that has also been shown to promote axonal growth and improve memory function in 5XFAD mice.[4][5] Interestingly, the mechanism of diosgenin also involves the reduction of HSC70 expression, suggesting a convergent pathway for promoting axonal repair.[4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound, providing a basis for comparison with potential alternatives.
| Parameter | This compound Treatment | Control (Vehicle) | Outcome |
| In Vitro Axonal Length | Restoration to control levels | Significantly reduced after Aβ treatment | This compound reverses Aβ-induced axonal atrophy in cultured neurons.[1][3] |
| In Vivo Axonal Swelling | Reduced percentage of swollen axons within amyloid plaques in the perirhinal cortex and CA1 | Significant axonal swelling within amyloid plaques | This compound reduces axonal degeneration in the brains of 5XFAD mice.[1][3] |
| Amyloid Plaque Burden | Reduced total area of Aβ1-40/42-positive amyloid plaques | High amyloid plaque burden | This compound administration leads to a reduction in amyloid pathology.[1][6] |
| Paired Helical Filament (PHF-tau) Accumulation | Reduced PHF-tau formation | Significant PHF-tau accumulation | This compound mitigates tau pathology in 5XFAD mice.[1] |
| Cognitive Function | Improved performance in object recognition, location, and episodic-like memory tests | Impaired memory function | This compound treatment reverses memory deficits in 5XFAD mice.[1][2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and building upon these findings.
In Vitro Axonal Regeneration Assay
-
Cell Culture: Primary cortical neurons are cultured from mouse embryos.
-
Aβ Treatment: After a set number of days in culture, neurons are treated with amyloid-beta oligomers to induce axonal degeneration.
-
This compound Administration: Following Aβ treatment, the cultured neurons are treated with varying concentrations of this compound or a vehicle control.
-
Immunocytochemistry: Neurons are fixed and stained for markers of axons (e.g., pNF-H) to visualize axonal morphology.
-
Quantification: The length of the longest axon for each neuron is measured using imaging software, and the data is statistically analyzed.[1][3]
In Vivo Studies in 5XFAD Mice
-
Animal Model: 5XFAD transgenic mice, which exhibit significant amyloid pathology and cognitive deficits, are used.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, over a specified period. A control group receives a vehicle solution.
-
Behavioral Testing: A battery of behavioral tests, such as the novel object recognition test and the Morris water maze, are conducted to assess cognitive function.
-
Immunohistochemistry: After the treatment period, the mice are sacrificed, and their brains are sectioned and stained for markers of axonal swelling (pNF-H), amyloid plaques (Aβ1-40/42), and tau pathology (PHF-tau).
-
Image Analysis: The area of axonal swelling within amyloid plaques, the total amyloid plaque area, and the extent of tau pathology are quantified using microscopy and image analysis software.[1][7]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of this compound in promoting axonal regeneration.
Caption: Experimental workflow for in vivo and in vitro studies.
Caption: Logical relationship of this compound's effects.
References
- 1. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 2. Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzhei… [ouci.dntb.gov.ua]
- 5. Diosgenin restores memory function via SPARC-driven axonal growth from the hippocampus to the PFC in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to PI3K/AKT/mTOR Pathway Inhibition: A Focus on VER-155008
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VER-155008, an Hsp70 inhibitor, and its downstream effects on the critical PI3K/AKT/mTOR signaling pathway. The performance of this compound is evaluated against other well-established inhibitors of this pathway: BEZ235, NVP-BKM120, and GDC-0941. This document is intended to serve as a resource for researchers and drug development professionals investigating novel cancer therapeutics targeting this essential cellular cascade.
Introduction to the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a fundamental intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.
This compound: An Indirect Inhibitor of the PI3K/AKT/mTOR Pathway
This compound is an ATP-competitive inhibitor of Heat shock protein 70 (Hsp70). While not a direct inhibitor of the PI3K/AKT/mTOR pathway, studies have demonstrated its ability to suppress this signaling cascade by down-regulating the phosphorylation of key protein components. This indirect mechanism of action presents a unique therapeutic approach compared to direct kinase inhibitors.
Comparative Analysis of Downstream Effects
The following tables summarize the quantitative effects of this compound and other selected inhibitors on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, as determined by western blot analysis.
Table 1: Effect of this compound on the PI3K/AKT/mTOR Pathway in PC12 Cells [1][2]
| Treatment Concentration | % Inhibition of p-PI3K | % Inhibition of p-AKT | % Inhibition of p-mTOR |
| 50 µM | ~40% | ~50% | ~60% |
| 100 µM | ~75% | ~80% | ~85% |
Data is estimated from graphical representations in the cited study and represents the approximate percentage decrease in the phosphorylated protein levels compared to the untreated control.
Table 2: Comparative IC50 Values of PI3K/AKT/mTOR Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (p110α) | Cell Line Examples and Notes |
| This compound | Hsp70 (indirect inhibitor) | N/A | Inhibits proliferation of various cancer cell lines with GI50 in the µM range.[3] |
| BEZ235 | PI3K, mTOR | 4 nM | Dual inhibitor of PI3K and mTOR.[4] |
| NVP-BKM120 | Pan-Class I PI3K | ~52 nM | Inhibits all four class I PI3K isoforms.[5] |
| GDC-0941 | PI3Kα/δ | 3 nM | Potent inhibitor of PI3Kα and PI3Kδ.[6] |
Table 3: Observed Downstream Effects of Alternative PI3K/AKT/mTOR Inhibitors
| Inhibitor | Effect on p-AKT | Effect on p-mTOR Downstream Effectors (p-p70S6K, p-4E-BP1) | Reference |
| BEZ235 | Dose-dependent decrease in p-AKT (Ser473). | Dose-dependent decrease in p-p70S6K and p-4E-BP1. | [1][7] |
| NVP-BKM120 | Dose-dependent decrease in p-AKT. | Inhibition of mTOR downstream signaling. | [8][9] |
| GDC-0941 | 40-85% inhibition of p-AKT at 250 nM. | Inhibition of p-S6K and p-4E-BP1. | [10] |
Experimental Protocols
A generalized experimental protocol for assessing the downstream effects of these inhibitors on the PI3K/AKT/mTOR pathway using western blotting is provided below. Specific details may vary based on the cell line and antibodies used.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., PC12, MCF-7, U87-MG) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor (this compound, BEZ235, NVP-BKM120, or GDC-0941) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the relative phosphorylation status.
Visualizing the Pathway and Experimental Workflow
To aid in the understanding of the complex signaling cascade and the experimental process, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsk3b.com [gsk3b.com]
Comparative Efficacy of VER-155008 Across Various Cancer Cell Lines: A Guide for Researchers
VER-155008 is a small molecule inhibitor that targets the ATPase domain of the 70 kDa heat shock protein (Hsp70) family, including Hsp70, Hsc70, and Grp78.[1][2][3][4] By inhibiting these essential chaperones, this compound disrupts cellular proteostasis, leading to anti-proliferative and pro-apoptotic effects in a variety of cancer models. This guide provides a comparative analysis of this compound's performance in different cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Activity of this compound
The efficacy of this compound as a single agent varies across different cancer cell lines. The tables below summarize the key quantitative data on its anti-proliferative and inhibitory activity.
Table 1: Anti-Proliferative Activity (GI₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (μM) | Reference |
| HCT116 | Colon Carcinoma | 5.3 | [1][3] |
| HT29 | Colon Carcinoma | 12.8 | [3] |
| BT474 | Breast Carcinoma | 10.4 | [1][3] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [1][3] |
| A549 | Non-Small-Cell Lung | Effective Inhibition | [2] |
| H1975 | Non-Small-Cell Lung | Effective Inhibition | [2] |
| PC12 | Pheochromocytoma | 50.5 (IC₅₀ at 72h) | [5] |
| LNCaP | Prostate Cancer | Antiproliferative | [6] |
| PC-3 | Prostate Cancer | Antiproliferative | [6] |
Table 2: Inhibitory Concentration (IC₅₀) of this compound Against Hsp70 Family Members (Cell-Free Assays)
| Target Protein | IC₅₀ (μM) | Selectivity | Reference |
| Hsp70 | 0.5 | >100-fold vs Hsp90 | [2][3][4] |
| Hsc70 | 2.6 | >100-fold vs Hsp90 | [2][3][4] |
| Grp78 (Bip) | 2.6 | >100-fold vs Hsp90 | [2][4] |
Mechanism of Action & Signaling Pathways
This compound functions as an ATP-competitive inhibitor of Hsp70.[7] This inhibition leads to the degradation of Hsp90 client proteins, which are critical for cancer cell survival and proliferation.[1][2] Furthermore, this compound has been shown to suppress tumor growth by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[5][8][9][10]
Cellular Effects of this compound
-
Apoptosis Induction: this compound induces apoptosis in a cell-line-dependent manner. For instance, it triggers caspase-3/7 dependent apoptosis in BT474 breast cancer cells, while causing non-caspase dependent cell death in HCT116 colon cancer cells.[1] In multiple myeloma cells, it works synergistically with bortezomib to induce apoptosis, marked by an increase in cleaved PARP.[11]
-
Cell Cycle Arrest: The inhibitor can impede cell cycle progression. In pheochromocytoma (PC12) cells and pleural mesothelioma cells, this compound induces G0/G1 phase arrest.[5][8][9] A similar G1 arrest was observed in AR-positive LNCaP prostate cancer cells.[6]
-
Synergistic Potential: this compound demonstrates significant synergistic activity with other anti-cancer agents. It potentiates the apoptotic effects of Hsp90 inhibitors in HCT116 cells.[1] In non-small-cell lung cancer (NSCLC), it has a potent synergistic effect with the Hsp90 inhibitor 17-AAD and can also sensitize A549 cells to ionizing radiation.[12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
References
- 1. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 5. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 9. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VER-155008: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of VER-155008, an inhibitor of Heat Shock Protein 70 (Hsp70), ensuring the safety of laboratory personnel and the environment.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to treat it as a potentially hazardous material until more comprehensive information is available.[1] Adherence to proper disposal protocols is a critical aspect of laboratory safety and regulatory compliance.
Disposal and Handling at a Glance
For quick reference, the following table summarizes key quantitative data for this compound:
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Solubility in DMSO | Approximately 30 mg/mL | [1] |
| Solubility in Dimethyl Formamide | Approximately 30 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
**Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, regional, and national regulations for chemical waste disposal. Regulations can vary significantly, and compliance is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Containment of Spills: In the event of a spill, contain the material by picking it up mechanically.[2] Avoid creating dust. Do not allow the substance to enter sewers or surface and ground water.[2]
-
Waste Collection:
-
Solid Waste: Collect unadulterated solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: For solutions of this compound, collect the waste in a sealed, labeled container appropriate for chemical liquid waste.
-
-
Waste Disposal:
-
The SDS for this compound suggests that smaller quantities may be disposed of with household waste.[2] However, given the compound's use in a research setting and the ambiguity of "smaller quantities," it is best practice to dispose of all quantities as chemical waste.
-
Arrange for the pickup and disposal of the chemical waste through your institution's EHS-approved waste management vendor.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling VER-155008
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of VER-155008, a potent adenosine-derived inhibitor of Heat Shock Protein 70 (Hsp70). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as non-hazardous, it is prudent to treat this compound as potentially hazardous until more comprehensive toxicological data is available. The following personal protective equipment is mandatory when handling this compound in its solid form or in solution:
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection : Wear nitrile or butyl rubber gloves. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other substances, appropriate glove selection is critical.
-
Body Protection : A standard laboratory coat must be worn at all times.
-
Respiratory Protection : If handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is recommended to prevent inhalation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₅H₂₃Cl₂N₇O₄ |
| Molecular Weight | 556.4 g/mol [1] |
| Appearance | White to light brown crystalline solid |
| Purity | ≥95% to ≥98% (HPLC)[1] |
| Storage Temperature | -20°C[2] |
| Stability | ≥4 years at -20°C |
Handling and Storage
Preparation of Stock Solutions
This compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents.
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Dimethyl Formamide (DMF) | ~30 mg/mL |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
To prepare a stock solution, dissolve the crystalline solid this compound in the solvent of choice, such as DMSO. For aqueous experimental systems, a common practice is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.
Storage of Stock Solutions
Stock solutions of this compound in DMSO can be stored under the following conditions:
| Storage Temperature | Storage Duration |
| -20°C | Up to 1 year[2] |
| -80°C | Up to 2 years[2] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Spill and Disposal Plan
Spill Response
In the event of a spill, evacuate the immediate area. For small spills of this compound solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, or any spill of the solid powder, restrict access to the area and consult your institution's environmental health and safety (EHS) office.
Waste Disposal
All waste containing this compound, including unused solutions, contaminated labware, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste : Solutions of this compound, particularly those in DMSO, should be collected in a designated, leak-proof container for hazardous waste. Do not dispose of this compound solutions down the drain.
-
Disposal Procedure : All chemical waste must be disposed of through your institution's EHS-approved waste management program. Ensure all waste containers are properly labeled with their contents.
Experimental Protocols
Cell Viability Assay (CCK8)
This protocol is adapted from a study on the effects of this compound on pheochromocytoma cells.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 3 x 10³ cells per well in 200 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment : Add varying concentrations of this compound to the wells and incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
CCK8 Reagent Addition : At each time point, add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Hsp70 Inhibition Assay (Fluorescence Polarization)
This in vitro assay measures the ability of this compound to inhibit the ATPase activity of Hsp70.
-
Assay Buffer : Prepare an aqueous buffer, for example, 100 mM Tris pH 7.4, 150 mM KCl, and 5 mM CaCl₂.
-
Reagents :
-
GST-HSP70 protein (e.g., 400 nM final concentration).
-
Fluorescently labeled ATP tracer (e.g., N⁶-(6-amino)hexyl-ATP-5-FAM at 20 nM final concentration).
-
This compound at various concentrations (typically a 10-point IC₅₀ curve) with a final DMSO concentration of 5%.
-
-
Procedure :
-
In a 96-well black plate, combine the Hsp70 protein, the fluorescent ATP tracer, and this compound.
-
Incubate the mixture for a set period (e.g., 3 hours) at room temperature.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis : The decrease in fluorescence polarization is indicative of the displacement of the fluorescent tracer by this compound, allowing for the calculation of the IC₅₀ value.
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of Hsp70, a molecular chaperone that plays a critical role in the folding and stability of numerous proteins, including key components of oncogenic signaling pathways. Inhibition of Hsp70 can lead to the degradation of its client proteins, thereby affecting downstream signaling.
Caption: Mechanism of this compound Action.
The diagram above illustrates the mechanism of action for this compound. By inhibiting Hsp70, this compound disrupts the function of Hsp90, a co-chaperone that is dependent on Hsp70. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, such as the receptor tyrosine kinase HER2 and the serine/threonine kinase Raf-1. The downregulation of these key proteins inhibits downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and Raf/MEK/ERK pathways.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
